molecular formula C9H19ClN2O3 B592782 D-Glutamine tert-Butyl Ester Hydrochloride CAS No. 422324-35-4

D-Glutamine tert-Butyl Ester Hydrochloride

Katalognummer: B592782
CAS-Nummer: 422324-35-4
Molekulargewicht: 238.712
InChI-Schlüssel: ZEPNUNKDKQACNC-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Glutamine tert-Butyl Ester Hydrochloride, also known as D-Glutamine tert-Butyl Ester Hydrochloride, is a useful research compound. Its molecular formula is C9H19ClN2O3 and its molecular weight is 238.712. The purity is usually 95%.
BenchChem offers high-quality D-Glutamine tert-Butyl Ester Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glutamine tert-Butyl Ester Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPNUNKDKQACNC-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of D-Glutamine tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Glutamine tert-Butyl Ester Hydrochloride (H-D-Gln-OtBu[1] · HCl) is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. Unlike its L-enantiomer, the D-form confers resistance to enzymatic degradation, making it highly valuable in stabilizing therapeutic peptides.

The synthesis of this molecule presents a specific chemical challenge: orthogonal protection . The goal is to protect the


-carboxylate as a tert-butyl ester (acid-labile) while leaving the 

-amine and the side-chain amide (

) intact.[1] The primary failure mode in this pathway is the acid-catalyzed intramolecular cyclization of the side chain to form Pyroglutamic acid (pGlu) , a thermodynamic sink that irreversibly consumes the starting material.

This guide details the Perchloric Acid-Catalyzed Transesterification pathway.[1][2] This method is selected for its ability to proceed at moderate temperatures, thereby minimizing the kinetic energy available for the unwanted cyclization reaction, a common pitfall in standard isobutylene/sulfuric acid routes.

Chemical Pathway & Mechanism[1][3]

The Reaction Logic

Direct esterification of amino acids with alcohols using thionyl chloride is standard for methyl/ethyl esters but fails for tert-butyl esters due to the steric bulk and instability of tert-butanol in strong acid (elimination to isobutylene).

Therefore, we utilize tert-Butyl Acetate (


-BuOAc)  as the alkylating agent.[1] Perchloric acid (

) serves a dual role:
  • Proton Source: Catalyzes the transesterification.[1]

  • Solubilizer: D-Glutamine is poorly soluble in organic solvents; the high polarity of

    
     aids in dissolving the zwitterionic amino acid.[1]
    
Reaction Scheme

The mechanism involves the protonation of the carbonyl oxygen of tert-butyl acetate, making it susceptible to nucleophilic attack by the


-carboxylic acid of D-Glutamine.

[1]

Note: The intermediate perchlorate salt is potentially explosive and must be converted to the hydrochloride salt during workup.

Critical Quality Attributes (CQAs) & Impurity Profile
ImpurityOriginPrevention Strategy
D-Pyroglutamic Acid Acid-catalyzed cyclization of side-chain amide onto

-amine.[1]
Maintain T < 20°C; Limit reaction time.
D-Glutamic Acid Hydrolysis of side-chain amide.[1]Strictly anhydrous conditions.[1]
Unreacted D-Gln Poor solubility/Incomplete reaction.[1]Vigorous stirring; Optimized catalyst ratio.[1]

Visualization: Synthesis Workflow & Impurity Avoidance

G cluster_0 Input cluster_1 Reaction System (15-20°C) cluster_2 Workup & Salt Exchange Start D-Glutamine (Solid) Reaction Transesterification (Stir 24-48h) Start->Reaction Reagent t-Butyl Acetate + HClO4 (60%) Reagent->Reaction Impurity Pyroglutamic Acid (Cyclization) Reaction->Impurity High Temp / Long Time Extraction Aq. NaHCO3 Wash (Remove HClO4) Reaction->Extraction Complete FreeBase H-D-Gln-OtBu (Organic Phase) Extraction->FreeBase Salting Add HCl (gas/dioxane) Precipitation FreeBase->Salting Final H-D-Gln-OtBu · HCl (Crystalline Solid) Salting->Final

Figure 1: Logical flow of D-Glutamine tert-Butyl Ester synthesis, highlighting the critical divergence point for Pyroglutamic acid formation.

Detailed Experimental Protocol

Safety Warning: Perchloric acid (


) is a strong oxidizer.[1] Organic perchlorates can be explosive.[1] This reaction must be performed behind a blast shield.[1] Never let the reaction mixture dry out completely while containing perchloric acid.
Phase 1: Transesterification[1][2]
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for the initial slurry) and a thermometer.

  • Charging: Add D-Glutamine (14.6 g, 100 mmol) to the flask.

  • Solvent Addition: Add tert-Butyl Acetate (150 mL) . The amino acid will not dissolve yet.[1]

  • Catalyst Addition: Slowly add Perchloric Acid (60% aq., 11 mL, ~120 mmol) dropwise over 20 minutes.

    • Observation: The temperature may rise slightly.[1][3] Maintain internal temperature below 25°C using a water bath.

    • Mechanism:[1][2][4][5][6][7][8][9][10] The acid protonates the amino acid, slowly bringing it into solution as the reaction proceeds.

  • Reaction: Stir vigorously at 15–20°C for 24–48 hours.

    • Endpoint: The solution should become clear. Monitor by TLC (System:

      
      -Butanol/Acetic Acid/Water 4:1:1).[1] Staining with Ninhydrin will show the ester (
      
      
      
      ) distinct from the starting material (
      
      
      ).[1]
Phase 2: Workup & Salt Exchange (The "Self-Validating" Step)

This step is critical to remove the dangerous perchlorate anion and isolate the stable hydrochloride.

  • Quenching: Cool the reaction mixture to 0°C.

  • Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (200 mL) and Water (100 mL) .

  • Neutralization: Carefully wash the organic layer with saturated aqueous

    
      (3 x 100 mL).[1]
    
    • Why: This neutralizes the

      
       and removes unreacted D-Glutamine.[1] The product is now in the organic phase as the free amine (H-D-Gln-OtBu) .
      
    • Check: The aqueous wash pH should be basic (~pH 8).[1]

  • Drying: Wash the organic phase with brine, dry over anhydrous

    
    , and filter.
    
  • Salt Formation:

    • Cool the dry organic filtrate to 0–5°C.[1]

    • Slowly introduce 4N HCl in Dioxane (30 mL) or bubble dry HCl gas through the solution.

    • Observation: A white precipitate (the Hydrochloride salt) will form immediately.[1]

  • Isolation: Filter the white solid. Wash with cold dry ether (

    
    ) to remove traces of acetic acid and tert-butyl acetate.[1]
    
Phase 3: Crystallization & Data[1]
  • Recrystallization: Dissolve the crude solid in a minimum amount of warm Methanol (

    
    ), then add Ethyl Acetate (
    
    
    
    ) or Ether until turbid. Cool to -20°C.
  • Yield: Typical yields range from 60–75% .[1]

ParameterSpecification
Appearance White crystalline powder
Molecular Weight 238.71 g/mol (HCl salt)
Melting Point 185–187°C (dec.)[1]
Optical Rotation

(c=2, MeOH)

Alternative Scalable Route (Isobutylene)

For industrial scale-up (>1kg), handling perchloric acid is prohibited by safety protocols.[1] The Isobutylene/Sulfuric Acid route is preferred.[1]

  • Reagents: D-Glutamine suspended in Dioxane or Dichloromethane (DCM) .[1]

  • Catalyst: Conc.

    
     (1.5 - 2.0 equiv).[1]
    
  • Alkylation: Liquid Isobutylene is condensed into the vessel (pressure reactor required).[1]

  • Conditions: Stir at 20°C for 24 hours. Pressure ranges from 15-30 psi.[1]

  • Workup: Similar to Phase 2 above (Neutralize with NaOH/NaHCO3 -> Extract Free Base -> Precipitate with HCl).

    • Note: This method requires pressure-rated equipment but eliminates explosion hazards associated with perchlorates.[1]

References

  • Taschner, E., Wasielewski, C., & Biernat, J. F. (1961). Esterification of Amino Acids with tert-Butyl Acetate. Liebigs Annalen der Chemie. (Foundational work on the perchloric acid/acetate method). [1]

  • Roeske, R. W. (1963).[1] Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry. (The definitive isobutylene/H2SO4 protocol). [1]

  • Bodanszky, M., & Bodanszky, A. (1984).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1] (Comprehensive guide on workup and salt exchange for amino acid esters).

  • Greene, T. W., & Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for stability and deprotection conditions). [1]

Sources

Advanced Strategies for Glutamine Modulation in SPPS: The Fmoc/tBu Protocol

[1]

Executive Summary: The "t-Bu" Paradox in Glutamine Chemistry

In modern Solid Phase Peptide Synthesis (SPPS), the "Fmoc/tBu strategy" is the industry standard.[1] However, a common misconception arises regarding the protection of Glutamine (Gln).[1] Unlike Glutamate (Glu), which utilizes a tert-butyl ester (OtBu) , Glutamine cannot be effectively protected by a tert-butyl group on its amide side chain due to excessive acid stability.[1]

Instead, the Trityl (Trt) group is the gold standard for Glutamine protection.[1]

The "role" of the tert-butyl group in Glutamine synthesis is therefore antagonistic . During global deprotection, tert-butyl cations (

1

The Mechanistic Basis of Glutamine Protection[1]

The Vulnerability of the Amide Side Chain

The side chain of Glutamine contains a primary amide (

1
  • Dehydration: Conversion to a nitrile (

    
    ) under activation conditions (especially with carbodiimides).[1]
    
  • Pyroglutamate Formation: Cyclization of N-terminal Glutamine to Pyroglutamic acid (pGlu), particularly in weak acids.[1]

Why Trityl (Trt) and Not tert-Butyl (tBu)?

The tert-butyl group is acid-labile when attached to oxygen (esters/ethers) or carbamates (Boc).[1] However, an


-tert-butyl amide1

Therefore, the bulky Trityl (Trt) group is used.[1] It provides steric hindrance to prevent aggregation and is highly acid-labile, cleaving essentially instantly in 95% Trifluoroacetic Acid (TFA).[1]

Table 1: Comparison of Side-Chain Protecting Groups

Amino AcidProtecting GroupStructureLability (TFA)Risk Factor
Glutamate (Glu) tert-Butyl ester (OtBu)

ModerateSource of

cations.[1]
Glutamine (Gln) Trityl (Trt)

High (Fast)Target for

alkylation.[1]
Ser/Thr/Tyr tert-Butyl ether (tBu)

ModerateSource of

cations.[1]

The "Dark Side" of the tert-Butyl Group: Cation Scavenging[1][2]

The central challenge in synthesizing Gln-containing peptides via the Fmoc/tBu strategy is not the protection of Gln itself, but the management of tert-butyl cations generated by the deprotection of other residues.[1]

The Alkylation Mechanism

Upon exposure to TFA, the tert-butyl esters (on Glu/Asp) and ethers (on Ser/Thr) undergo acidolysis, releasing the stable tert-butyl carbocation (


)1
  • The Problem: The Trityl group on Glutamine falls off faster than the tBu groups on other residues.[1]

  • The Result: The now-naked amide nitrogen of Glutamine acts as a nucleophile, attacking the lingering

    
     cations.[1]
    
  • The Impurity:

    
    -tert-butyl-glutamine (+56 Da mass shift). This impurity is often inseparable from the product by standard RP-HPLC.
    
Visualization of the Conflict

The following diagram illustrates the competing pathways during the cleavage step.

Gln_Protection_Pathwaycluster_0Resin-Bound PeptideGlu_OtBuGlu(OtBu)TFA95% TFA(Cleavage)Glu_OtBu->TFAGln_TrtGln(Trt)Gln_Trt->TFAtBu_Cationt-Butyl Cation(C4H9+)TFA->tBu_CationSlow ReleaseTrt_CationTrityl CationTFA->Trt_CationFree_GlnFree Gln(-CONH2)TFA->Free_GlnFast ReleaseImpurityAlkylated Gln(+56 Da)tBu_Cation->ImpurityAttacks Gln AmideScavengedScavenged Species(Inert)tBu_Cation->ScavengedCaptured by TIS/H2OTrt_Cation->ScavengedProductNative Peptide(Desired)Free_Gln->ProductFree_Gln->Impurity

Figure 1: The kinetic competition between Gln deprotection and t-Bu cation generation. Effective scavenging is required to block the red pathway.[1]

Experimental Protocols: Optimizing the Cleavage Cocktail

To prevent the role of the tert-butyl group from becoming destructive, specific scavenger cocktails must be employed.[1][2][3][4] The standard "Cocktail B" is often insufficient for sequences with high Gln and high tBu (Glu/Ser/Thr) content.[1]

Recommended Cocktail: Reagent K (Modified)

For peptides containing Gln, Trp, and multiple tBu-protected residues:

  • TFA (Trifluoroacetic Acid): 82.5% (Solvent/Acid source)[1]

  • Phenol: 5% (Scavenges tBu cations; protects Tyr)[1]

  • Water: 5% (Hydrolyses tBu esters; moderates acidity)[1]

  • Thioanisole: 5% (Critical for accelerating removal of Pbf/Trt and scavenging cations)[1]

  • EDT (1,2-Ethanedithiol): 2.5% (Essential if Cys/Met are present; also scavenges tBu)[1]

  • Alternative:TIS (Triisopropylsilane): 2-5% (Highly effective silane scavenger for Trt/tBu cations)[1]

Step-by-Step Cleavage Workflow
  • Preparation: Pre-cool the cleavage cocktail to 0°C.

  • Incubation: Add cocktail to the resin. Allow to react at room temperature for 2–3 hours.

    • Note: Do not exceed 4 hours. Prolonged exposure increases the risk of Gln deamidation (to Glu).[1]

  • Precipitation: Filter the resin and drop the filtrate directly into cold diethyl ether (or MTBE).[1]

  • Centrifugation: Spin down the precipitate. Wash the pellet 3x with fresh cold ether.[1]

    • Why? Ether keeps the lipophilic tBu-scavenger adducts in solution, separating them from the peptide.[1]

Troubleshooting & Analysis

When analyzing Gln-containing peptides, researchers must be vigilant for specific mass spectral signatures indicating failed protection.[1]

Table 2: Mass Spectrometry Diagnostic Flags

Mass Shift (

Mass)
Probable CauseMechanism
+56 Da tert-Butylation

attack on Gln amide or Trp indole.
-18 Da DehydrationGln

Nitrile (often due to poor coupling activation).
-17 Da PyroglutamateN-terminal Gln cyclization (spontaneous in weak acid).
+243 Da Incomplete DeprotectionFailure to remove Trityl (Trt) group (rare in 95% TFA).[1]
Mitigation Strategy for +56 Da Impurity

If the +56 Da peak is observed:

  • Increase Scavenger Volume: Increase TIS or Thioanisole concentration in the cleavage cocktail.

  • Two-Stage Cleavage: Perform a short "pre-cleavage" (15 min) with a high-scavenger cocktail to remove the bulk of Trt groups before the main cleavage releases the tBu cations.

References

  • Sigma-Aldrich. "Fmoc-Gln(Trt)-OH Product Specification and Solubility." Merck KGaA. Link

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[1][5] International Journal of Peptide and Protein Research, 1978.[1][5] Link

  • Albericio, F. "Solid-Phase Synthesis of Peptides Containing Glutamine."[1] MedChemExpress Technical Notes. Link

  • American Chemical Society (ACS). "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation." Organic Process Research & Development, 2025. Link[1]

  • Khan Academy. "Peptide bonds: Formation and cleavage." Biochemistry Library. Link

D-Glutamine tert-Butyl Ester Hydrochloride: A Strategic Chiral Scaffold in Peptidomimetic Design and Metabolic Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

D-Glutamine tert-Butyl Ester Hydrochloride (H-D-Gln-OtBu·HCl) is a specialized, synthetic amino acid derivative.[1] Unlike its L-isomer counterpart, which is a fundamental fuel source in the Krebs cycle, this compound serves as a critical metabolic probe and structural building block in medicinal chemistry.

Its primary function is not to fuel metabolic pathways, but to modulate them. By introducing the D-enantiomer, researchers create peptide drugs that evade proteolytic degradation. The tert-butyl ester moiety provides orthogonal protection during synthesis and enhances lipophilicity, altering cellular uptake before programmed removal or metabolic hydrolysis.

Chemical Profile
PropertySpecification
Systematic Name D-Glutamine, 1,1-dimethylethyl ester, hydrochloride
CAS Number 58632-95-4 (Generic D-Gln-OtBu base ref) / 201469-85-0 (Derivative context)
Molecular Formula C

H

N

O

[1][2][3][4][5][6][7][8] · HCl
Stereochemistry D-Configuration (Non-natural isomer in mammals)
Key Functional Group tert-Butyl Ester (-OtBu) : Acid-labile C-terminal protection
Solubility High in water/methanol (due to HCl salt); Organic soluble (free base)

The Stereochemical Imperative: Mechanism of Action

The "function" of this molecule is defined by its ability to disrupt standard biological recognition events.

Evasion of Glutaminolysis

In standard human metabolism, L-Glutamine is transported into the mitochondria and converted to Glutamate by Glutaminase (GLS) , fueling the TCA cycle.

  • The D-Isomer Effect: The active site of GLS is stereospecific. D-Glutamine tert-Butyl Ester does not fit the catalytic pocket efficiently. Consequently, peptides containing this residue resist hydrolysis, significantly extending their plasma half-life (

    
    ).
    
  • The Ester Effect: The bulky tert-butyl group sterically hinders C-terminal peptidases (carboxypeptidases), providing a second layer of metabolic shielding.

Transport Selectivity (ASCT2 vs. LAT1)

Glutamine transporters (like ASCT2/SLC1A5) are highly stereoselective for L-isomers.

  • D-Gln-OtBu exhibits reduced affinity for these rapid uptake systems.

  • Application: This allows researchers to design "stealth" peptides that are not scavenged by glutamine-hungry tumor cells, or to target alternative transport mechanisms (e.g., passive diffusion due to the lipophilic ester).

Visualization: Metabolic Fate & Synthesis Pathway

The following diagram contrasts the rapid degradation of natural L-Glutamine against the metabolic stability of the D-Glutamine tert-Butyl Ester scaffold.

MetabolicFate cluster_Natural Natural Pathway (L-Isomer) cluster_Synthetic Synthetic Scaffold (D-Gln-OtBu) L_Gln L-Glutamine Transporter ASCT2 Transporter L_Gln->Transporter Rapid Uptake GLS Glutaminase (GLS) Transporter->GLS Substrate TCA Krebs Cycle (Energy/Biosynthesis) GLS->TCA Degradation D_Gln D-Gln-OtBu HCl Peptide_Syn Peptide Synthesis (Coupling) D_Gln->Peptide_Syn Building Block Drug Peptidomimetic Drug Peptide_Syn->Drug Protease Serum Proteases Drug->Protease Resistant Stable Metabolic Stability (High Half-life) Protease->Stable Evasion

Figure 1: Comparative metabolic fate. L-Glutamine is rapidly metabolized (top), whereas D-Glutamine tert-Butyl Ester (bottom) confers protease resistance, enabling stable therapeutic design.

Experimental Protocols: Utilization in Drug Discovery

Standard Coupling Protocol (Solution Phase)

This protocol describes the use of D-Glutamine tert-Butyl Ester HCl to introduce a D-Gln residue at the C-terminus of a peptide.

Reagents:

  • N-protected Amino Acid (e.g., Boc-Phe-OH or Fmoc-Ala-OH)

  • H-D-Gln-OtBu·HCl (The Reagent)

  • Coupling Agent: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Additive: HOBt (Hydroxybenzotriazole) to suppress racemization.

  • Base: DIPEA (N,N-Diisopropylethylamine)

Workflow:

  • Activation: Dissolve the N-protected amino acid (1.0 eq) in dry DMF/DCM. Add HOBt (1.1 eq) and EDCI (1.1 eq) at 0°C. Stir for 15 minutes.

  • Neutralization: In a separate vial, dissolve H-D-Gln-OtBu·HCl (1.0 eq) in DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSO₄ (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

  • Result: A protected dipeptide (e.g., Boc-Phe-D-Gln-OtBu).

Metabolic Stability Assay (In Vitro)

To validate the "function" of the D-isomer insertion.

  • Preparation: Incubate the synthesized peptide (containing D-Gln-OtBu) and its L-isomer control in human plasma or liver microsomes at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile.

  • Analysis: Quantify remaining parent compound via HPLC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and Half-life (
    
    
    
    ).
    • Expected Result: The D-Gln analog should show >90% remaining at 240 min, while L-Gln analog shows rapid degradation.

Critical Considerations for Researchers

The "OtBu" Protection Strategy

The tert-butyl ester is acid-labile .

  • Cleavage: It is removed using Trifluoroacetic Acid (TFA) (typically 50–95% TFA in DCM).

  • Orthogonality: It is stable to basic conditions (e.g., piperidine used to remove Fmoc groups). This allows for selective deprotection of the N-terminus while keeping the C-terminus (D-Gln) protected.

Solubility & Handling
  • Form: The Hydrochloride (HCl) salt form is hygroscopic. Store at -20°C in a desiccator.

  • Free Basing: You must neutralize the HCl with a tertiary amine (DIPEA/TEA) in situ before it can react as a nucleophile. Failure to do so is a common cause of failed couplings.

Synthesis Workflow Diagram

SynthesisWorkflow Start H-D-Gln-OtBu · HCl (Starting Material) Neutralize Neutralization (add DIPEA) Start->Neutralize Liberate Amine Coupling Coupling Reaction (Activated Carboxylic Acid) Neutralize->Coupling Nucleophilic Attack Intermediate Protected Peptide (X-aa-D-Gln-OtBu) Coupling->Intermediate Form Amide Bond Deprotection Acid Hydrolysis (TFA/DCM) Intermediate->Deprotection Remove OtBu Final Final Peptide (X-aa-D-Gln-OH) Deprotection->Final Yield Target

Figure 2: Step-by-step utilization of D-Gln-OtBu·HCl in peptide synthesis.[1][9] The tert-butyl group protects the C-terminus until the final acid cleavage step.

References

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Link

  • Cruzat, V., et al. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients. Link

  • Hensley, C. T., et al. (2013). Glutamine Nitrogen Metabolism in Tumor Progression. Science. (Context on L-Gln metabolic pathways). Link

  • Chem-Impex International. L-Glutamine α-tert-butyl ester hydrochloride Product Data. (Technical specifications for the enantiomer, applicable to D-form properties). Link

  • Sigma-Aldrich. Product Specification: D-Glutamic acid 1-tert-butyl ester.[2] Link

Sources

D-Glutamine tert-Butyl Ester Hydrochloride: A Strategic Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and peptide science, the demand for stereochemically pure building blocks is paramount. D-amino acids, once considered rare, are now recognized as critical components in developing peptides with enhanced stability, unique conformations, and novel biological activities. This guide provides a comprehensive technical overview of D-Glutamine tert-Butyl Ester Hydrochloride, a versatile chiral building block. We will explore its fundamental properties, the strategic rationale behind its use, detailed synthetic and analytical protocols, and its application in advanced chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS). This document serves as a resource for scientists aiming to leverage the unique advantages of D-glutamine derivatives to overcome challenges in pharmaceutical and biochemical research.

The Ascending Role of D-Amino Acids in Modern Chemistry

The chirality of a molecule is a fundamental determinant of its biological function. While L-amino acids constitute the primary building blocks of proteins in most living organisms, their enantiomers, D-amino acids, play significant and diverse roles.[1] The incorporation of D-amino acids into peptide-based drug candidates can dramatically increase their resistance to proteolytic degradation, thereby extending their in-vivo half-life. Furthermore, introducing a D-amino acid can induce specific secondary structures, such as β-turns, which are often crucial for receptor binding and pharmacological activity.

D-Glutamine, specifically, is of interest for its role in cellular metabolism and as a precursor for neurotransmitter synthesis.[2] The ability to strategically place a D-Glutamine residue within a peptide sequence opens new avenues for modulating biological targets. However, the reactive nature of glutamine's functional groups—the α-amino group, the α-carboxyl group, and the side-chain amide—necessitates a robust protection strategy to achieve controlled, sequential synthesis.

Physicochemical Profile and Handling

D-Glutamine tert-Butyl Ester Hydrochloride is a stable, crystalline solid that serves as a convenient and reliable source of protected D-glutamine for synthesis.

PropertyValueSource(s)
IUPAC Name tert-butyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride[3][4]
Molecular Formula C₉H₁₉ClN₂O₃[5][6]
Molecular Weight 238.71 g/mol [5][6]
CAS Number 39741-62-3 (for L-isomer); D-isomer is less common[7]
Appearance White to off-white powder[7][8]
Purity Typically ≥95-98%[5][7]
Storage Store at 2-8°C or -20°C to ensure stability[6][7][8]
Solubility Soluble in water and polar organic solvents like Methanol (MeOH)[4]

Expert Insight: The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which can be less stable. Proper storage in a cool, dry environment is critical to prevent degradation.

The Tert-Butyl Ester: A Keystone in Orthogonal Protection Strategy

In multi-step synthesis, particularly SPPS, the concept of "orthogonality" is crucial. This means that different protecting groups can be removed under distinct chemical conditions without affecting others. The tert-butyl (tBu) ester is a classic example of an acid-labile protecting group, a feature that makes it exceptionally useful.

Causality Behind the Choice:

  • Acid Lability: The tBu group is readily cleaved by strong acids like trifluoroacetic acid (TFA), which is a standard final step in many peptide synthesis protocols.[9][10] This cleavage occurs via a stable tertiary carbocation mechanism.

  • Stability to Bases: It is completely stable to the basic conditions used to remove the common Nα-amino protecting group, Fmoc (9-fluorenylmethyloxycarbonyl).[11] This orthogonality is the cornerstone of the widely used Fmoc-SPPS strategy.

  • Prevention of Side Reactions: Esterifying the C-terminus prevents it from participating in unwanted coupling reactions. Unlike other esters (e.g., methyl or ethyl), the tBu ester is removed without using harsh alkaline hydrolysis, which can cause racemization or degradation of the peptide chain.[9]

G cluster_0 Orthogonal Protecting Groups in SPPS cluster_1 Selective Deprotection Pathways Fmoc Fmoc Group (N-terminus) Peptide Peptide Backbone Fmoc->Peptide Protects Amine Acid Acid (e.g., TFA) Fmoc->Acid Stable tBu tert-Butyl Ester (C-terminus / Side Chain) Base Base (e.g., Piperidine) tBu->Base Stable Peptide->tBu Carboxyl Protected by Base->Fmoc Removes Acid->tBu Removes

Diagram 1: Orthogonal protection scheme in Fmoc-SPPS.

Synthetic Workflow and Quality Control

The synthesis of amino acid tert-butyl esters is a well-established process, typically involving an acid-catalyzed reaction.

Experimental Protocol: Synthesis of D-Glutamine tert-Butyl Ester Hydrochloride

This protocol is based on general methods for amino acid esterification.[9][12][13]

Objective: To synthesize D-Gln-OtBu·HCl from D-Glutamine.

Materials:

  • D-Glutamine

  • tert-Butyl acetate

  • Perchloric acid (or another strong acid catalyst)

  • Sodium hydroxide solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Isopropyl ether (or other suitable solvent for precipitation)

  • Hydrogen chloride (gas or in a non-aqueous solvent)

Procedure:

  • Esterification: Suspend D-Glutamine in 10-20 volumes of tert-butyl acetate.

  • Catalysis: Carefully add 1.1-1.5 equivalents of a strong acid catalyst (e.g., 60% perchloric acid) while stirring at room temperature (18-25°C).[12]

  • Reaction: Stir the mixture for several hours (e.g., 3 hours), then let it stand for 18-24 hours to ensure completion.[12]

  • Work-up (Base Quench): Cool the reaction mixture and slowly add an aqueous solution of sodium hydroxide to adjust the pH to 9-10, quenching the acid catalyst.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Salt Formation: To the dried filtrate, add a suitable solvent like isopropyl ether. Cool the solution in an ice bath and bubble hydrogen chloride gas through it (or add a solution of HCl in a non-aqueous solvent) until precipitation is complete.[12]

  • Isolation: Collect the precipitated D-Glutamine tert-Butyl Ester Hydrochloride crystals by filtration.

  • Drying: Dry the product under reduced pressure.

G A 1. D-Glutamine + tert-Butyl Acetate B 2. Add Acid Catalyst (e.g., HClO₄) A->B C 3. Reaction (18-24h, RT) B->C D 4. Aqueous Work-up (Base Quench, Extraction) C->D E 5. Dry Organic Layer (Na₂SO₄) D->E F 6. HCl Addition & Precipitation E->F G 7. Filtration & Drying F->G H Final Product: D-Gln-OtBu·HCl G->H

Diagram 2: Synthetic and purification workflow.
Quality Control: Chiral Purity Analysis

Ensuring the enantiomeric purity of the final product is non-negotiable. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.

Protocol: Chiral HPLC for D/L-Glutamine Enantiomers This method is adapted from established principles of chiral separation.[1][14]

Objective: To determine the enantiomeric excess (e.e.) of the D-Glutamine building block.

Instrumentation & Columns:

  • HPLC system with UV detector.

  • Chiral column (e.g., macrocyclic glycopeptide-based, such as Astec® CHIROBIOTIC® T).[1]

Mobile Phase:

  • A mixture of solvents such as Water:Methanol:Formic Acid. The exact ratio must be optimized for the specific column used.

Procedure:

  • Sample Preparation: Prepare a standard solution of the D-Glutamine tert-Butyl Ester Hydrochloride in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Elution: Run the separation under isocratic conditions at a defined flow rate.

  • Detection: Monitor the eluent using a UV detector at a low wavelength (e.g., 205 nm), as glutamine lacks a strong chromophore.[1]

  • Analysis: The D- and L-enantiomers will interact differently with the CSP, resulting in different retention times.[1] Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area_D - Area_L] / [Area_D + Area_L]) * 100.

Trustworthiness: This analytical protocol is self-validating. A racemic (DL) standard should be run to confirm that two distinct, well-resolved peaks are produced, confirming the method's ability to separate the enantiomers.

Application in Solid-Phase Peptide Synthesis (SPPS)

D-Glutamine tert-Butyl Ester Hydrochloride is primarily used as a protected monomer in SPPS. The N-terminus is typically protected with an Fmoc or Boc group for sequential addition.

Workflow: Incorporation into a Peptide Chain (Fmoc Strategy)

Objective: To couple Fmoc-D-Gln(OtBu)-OH (prepared from the title compound) to a resin-bound peptide chain.

Context: The peptide synthesis starts with an amino acid anchored to a solid support (resin). The N-terminal Fmoc group of the resin-bound amino acid is removed, and the next activated amino acid is coupled.

Step-by-Step Protocol:

  • Activation: In a separate vessel, pre-activate the carboxylic acid of Fmoc-D-Gln(OtBu)-OH. This is achieved by reacting it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF. The activation converts the carboxyl group into a more reactive ester, primed for amide bond formation.

  • Deprotection: On the resin, treat the peptide chain with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group, exposing a free amine.

  • Coupling: Add the activated Fmoc-D-Gln(OtBu)-OH solution to the resin. The exposed amine on the resin attacks the activated carboxyl group, forming a new peptide bond. The reaction is allowed to proceed for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Final Cleavage & Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin. This is typically done with a "cleavage cocktail" containing a high concentration of TFA (e.g., 95%).[10][15] This strong acid simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl ester from the D-Glutamine residue.[10][16]

The Critical Role of Scavengers: During TFA cleavage, the released tert-butyl group forms a highly reactive t-butyl cation. This cation can indiscriminately alkylate electron-rich side chains, particularly the indole ring of tryptophan and the thioether of methionine. To prevent this destructive side reaction, "scavengers" are included in the cleavage cocktail.[16][17] Common scavengers include:

  • Triisopropylsilane (TIS): Reduces the cation.

  • Water: Hydrates the cation.

  • Phenol or Thioanisole: Act as cation traps.

A typical cleavage cocktail might be TFA:TIS:H₂O (95:2.5:2.5).[17]

G cluster_SPPS SPPS Cycle for D-Gln(OtBu) Incorporation cluster_Cleavage Final Cleavage & Global Deprotection Resin Resin-NH-Peptide-NH-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FreeAmine Resin-NH-Peptide-NH₂ Deprotection->FreeAmine Coupling 2. Peptide Coupling FreeAmine->Coupling Activation Activate: Fmoc-D-Gln(OtBu)-OH + HBTU/DIPEA Activation->Coupling Coupled Resin-NH-Peptide-CO-NH-D-Gln(OtBu)-Fmoc Coupling->Coupled Cleavage 3. Cleavage Cocktail (TFA/TIS/H₂O) Coupled->Cleavage Repeat cycle until sequence is complete, then... FinalPeptide Free Peptide: H₂N-Peptide-CO-NH-D-Gln-CONH₂ Cleavage->FinalPeptide

Diagram 3: Workflow for SPPS incorporation and final cleavage.

Conclusion: A Strategically Indispensable Reagent

D-Glutamine tert-Butyl Ester Hydrochloride is more than just a protected amino acid; it is a strategic tool that enables the precise, controlled synthesis of complex chiral molecules. Its defining feature—the acid-labile tert-butyl ester—provides essential orthogonality for modern synthetic strategies like Fmoc-SPPS. For researchers in drug development, understanding the causality behind its use, from the choice of protecting group to the necessity of scavengers during deprotection, is key to designing robust and successful synthetic campaigns. As the exploration of D-amino acid-containing peptides continues to yield therapeutics with superior properties, the mastery of building blocks like this one will remain fundamental to innovation.

References

  • Title: Peptide Synthesis Reagents: Enhancing Drug Discovery with Quality Intermediates Source: Google Cloud Search Result URL
  • Title: L-Glutamine α-tert-butyl ester hydrochloride - Chem-Impex Source: Chem-Impex URL
  • Title: Chlorhydrate d'ester α-tert-butylique de L-glutamine - Chem-Impex Source: Chem-Impex URL
  • Title: D-Glutamine tert-butyl ester hydrochloride - CymitQuimica Source: CymitQuimica URL
  • Title: Identification of glutamine synthetase as a novel contryphan-Bt binding protein by his-tag pull down Source: bioRxiv URL
  • Title: Preparation of N-(BOC)
  • Title: An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity Source: PubMed Central URL
  • Title: CN1264810C - Process for synthesis of L-glutamine Source: Google Patents URL
  • Title: Application Note: Chiral Separation of DL-Glutamine Enantiomers by High-Performance Liquid Chromatography (HPLC)
  • Title: Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors Source: PubMed Central URL
  • Title: Amino Acid Derivatives for Peptide Synthesis Source: Google Cloud Search Result URL
  • Title: 26.
  • Title: JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride Source: Google Patents URL
  • Title: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer Source: PubMed Central URL
  • Title: Glutamine t-butyl ester | C9H18N2O3 | CID 5287779 Source: PubChem URL
  • Title: L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98% 32677-01-3 Source: Otto Chemie Pvt Ltd URL
  • Title: US5032675A - Process for the production of glutamine derivatives Source: Google Patents URL
  • Title: Chiral fluorescence recognition of glutamine enantiomers by a modified Zr-based MOF based on solvent-assisted ligand incorporation Source: RSC Publishing URL
  • Title: Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 Source: ResearchGate URL
  • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: Google Cloud Search Result URL
  • Title: Structural requirements of glutamine derivatives for better anticancer activity Source: ResearchGate URL
  • Title: Amino Acid and Peptide Chiral Separations Source: Sigma-Aldrich URL
  • Title: Di-tert-butyl glutamate hydrochloride | C13H26ClNO4 | CID 208636 Source: PubChem URL
  • Title: tert-Butyl Esters Source: Organic Chemistry Portal URL
  • Title: L-Glutamine tert-Butyl Ester Hydrochloride Source: LGC Standards URL
  • Title: Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: PubMed Central URL
  • Title: Glutamine Synthetase: Diverse Regulation and Functions of an Ancient Enzyme Source: Google Cloud Search Result URL
  • Title: Chiral fluorescence recognition of glutamine enantiomers by a modified Zr-based MOF based on solvent-assisted ligand incorporati Source: RSC Publishing URL
  • Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL
  • Title: What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • Title: Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis Source: Google Patents URL
  • Title: Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • Title: Precision Chiral Building Block Synthesis Source: BOC Sciences URL
  • Title: L-Glutamine tert-butyl ester hydrochloride, 98% 1 g | Buy Online Source: Fisher Scientific URL

Sources

Theoretical yield of D-Glutamine tert-Butyl Ester Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Theoretical Yield of D-Glutamine tert-Butyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glutamine tert-butyl ester hydrochloride is a pivotal derivative of D-glutamine, offering enhanced stability and solubility that is crucial for its application in biochemical research and pharmaceutical development.[1] This guide provides a comprehensive overview of a robust laboratory-scale synthesis of D-Glutamine tert-butyl ester hydrochloride. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer a meticulous breakdown of the theoretical yield calculation. This document is intended to serve as a practical resource for researchers engaged in peptide synthesis, drug discovery, and metabolic studies.

Introduction: The Significance of D-Glutamine tert-Butyl Ester Hydrochloride

D-Glutamine, a non-essential amino acid, plays a vital role in a myriad of physiological processes, including protein synthesis, cellular metabolism, and nitrogen transport.[2] Its derivative, D-Glutamine tert-butyl ester hydrochloride, is of particular interest to the scientific community. The introduction of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, a critical strategy in peptide synthesis to prevent unwanted side reactions.[3][4] This modification enhances the compound's stability and solubility in organic solvents, facilitating its use in various synthetic applications.[2] Furthermore, the hydrochloride salt form improves its handling and storage properties.[2]

In the pharmaceutical industry, this compound is a valuable building block in the development of novel therapeutics, particularly those targeting metabolic disorders and conditions requiring amino acid supplementation.[1] Its ability to improve the bioavailability of active pharmaceutical ingredients makes it a significant asset in drug formulation.[1]

Chemical Principles and Reaction Mechanism

The synthesis of D-Glutamine tert-butyl ester hydrochloride typically involves the esterification of the α-carboxylic acid group of D-glutamine with tert-butanol in the presence of an acid catalyst. A common and effective method utilizes thionyl chloride (SOCl₂) in tert-butanol. This approach is advantageous as it proceeds via an acid chloride intermediate, which is highly reactive towards the alcohol.[5]

The reaction mechanism can be summarized in the following key steps:

  • Activation of the Carboxylic Acid: Thionyl chloride reacts with the carboxylic acid of D-glutamine to form a highly reactive acyl chlorosulfite intermediate. This intermediate then decomposes to form the corresponding acyl chloride, releasing sulfur dioxide and hydrogen chloride gas.

  • Nucleophilic Acyl Substitution: The tert-butanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Ester Formation and Protonation: The tetrahedral intermediate collapses, eliminating a chloride ion to form the tert-butyl ester. The amino group of the glutamine derivative is subsequently protonated by the hydrogen chloride generated in situ, yielding the final product as a hydrochloride salt.

The use of an excess of tert-butanol serves as both a reactant and a solvent. The in situ generation of HCl is convenient for the final salt formation.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of D-Glutamine tert-butyl ester hydrochloride.

3.1. Materials and Reagents

  • D-Glutamine

  • tert-Butanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Büchner funnel and filter paper

3.2. Step-by-Step Methodology

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend D-Glutamine (1.0 eq) in anhydrous tert-butanol.

  • Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring. This is crucial to control the exothermic reaction with thionyl chloride.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the cooled suspension over a period of 30-60 minutes.[6] The slow addition is necessary to maintain the reaction temperature and prevent undesirable side reactions. The reaction mixture will evolve HCl and SO₂ gas, so this step must be performed in a well-ventilated fume hood.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: To the resulting crude product, add anhydrous diethyl ether to precipitate the D-Glutamine tert-butyl ester hydrochloride. Stir the suspension for a short period to ensure complete precipitation.

  • Filtration and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain the final D-Glutamine tert-butyl ester hydrochloride.

3.3. Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification D_Glutamine D-Glutamine Suspension in tert-Butanol Cooling Cool to 0 °C D_Glutamine->Cooling Step 1 SOCl2_Addition Slow Addition of Thionyl Chloride Cooling->SOCl2_Addition Step 2 Stirring Stir at Room Temperature (12-24h) SOCl2_Addition->Stirring Step 3 Evaporation Solvent Evaporation Stirring->Evaporation Step 4 Precipitation Precipitation with Diethyl Ether Evaporation->Precipitation Step 5 Filtration Vacuum Filtration Precipitation->Filtration Step 6 Drying Drying under Vacuum Filtration->Drying Step 7 Final_Product D-Glutamine tert-Butyl Ester Hydrochloride Drying->Final_Product caption Figure 1: Experimental Workflow for the Synthesis of D-Glutamine tert-Butyl Ester Hydrochloride.

Sources

Technical Whitepaper: Spectroscopic Characterization of D-Glutamine tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and analytical profile for D-Glutamine tert-Butyl Ester Hydrochloride (H-D-Gln-OtBu·HCl) .

While the L-isomer is more ubiquitous in standard peptide synthesis, the D-isomer is a critical chiral building block for stabilizing peptide therapeutics against enzymatic degradation (proteolysis) and for specific structure-activity relationship (SAR) studies.

Executive Summary & Chemical Identity

D-Glutamine tert-Butyl Ester Hydrochloride is the hydrochloride salt of the tert-butyl ester of D-glutamine. It serves as a semi-protected amino acid intermediate. The tert-butyl group protects the


-carboxylic acid, allowing selective reaction at the amine or the side-chain amide, while the D-configuration imparts resistance to endogenous proteases.
Chemical Profile
PropertySpecification
IUPAC Name tert-butyl (2R)-2,5-diamino-5-oxopentanoate hydrochloride
Common Name H-D-Gln-OtBu[1][2][3][4]·HCl
Molecular Formula

Molecular Weight 238.71 g/mol
CAS Number 422324-35-4 (D-isomer) / 39741-62-3 (L-isomer)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.

Spectroscopic Analysis (NMR & IR)[5]

Nuclear Magnetic Resonance (NMR)

Note on Stereochemistry: In achiral solvents (e.g., DMSO-


, 

), the NMR spectra of enantiomers (D- and L-) are identical. The data below represents the characteristic signals for the Glutamine tert-butyl ester scaffold.

H NMR Data (400 MHz, DMSO-

)

The spectrum is dominated by the intense tert-butyl singlet and the exchangeable ammonium protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
1.43 Singlet (s)9H

tert-Butyl methyl protons (Characteristic strong signal)
1.95 – 2.10 Multiplet (m)2H

Methylene protons adjacent to the chiral center
2.20 – 2.35 Multiplet (m)2H

Methylene protons adjacent to the side-chain amide
3.85 – 3.95 Triplet (t) / Broad1H

Chiral center proton (Deshielded by ammonium/ester)
6.95 Broad Singlet1H

Side-chain amide proton (Trans/Cis distinct in DMSO)
7.40 Broad Singlet1H

Side-chain amide proton
8.40 – 8.60 Broad (br)3H

Ammonium protons (Exchangeable with

)

C NMR Data (100 MHz, DMSO-

)

Key diagnostic peaks are the quaternary carbon of the tert-butyl group and the two distinct carbonyl signals.

Chemical Shift (

, ppm)
AssignmentStructural Context
27.6

tert-Butyl methyl carbons
29.8

Beta-carbon
30.9

Gamma-carbon
52.4

Alpha-carbon (Chiral center)
82.5

Quaternary carbon of the ester (Deshielded)
168.5

Ester Carbonyl
172.1

Side-chain Amide Carbonyl
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the ester, the primary amide, and the amine salt.

Wavenumber (

)
Functional GroupModeDiagnostic Note
2800 – 3100

StretchBroad band characteristic of amine salts.
2975

StretchAlkyl C-H (enhanced by t-butyl group).
1735 – 1745

(Ester)
StretchSharp, strong peak. Higher frequency than amide.
1660 – 1690

(Amide I)
StretchSide-chain amide (Glutamine specific).
1580 – 1610

(Amide II)
BendPrimary amide bending vibration.
1150 – 1250

StretchEster linkage fingerprint.

Structural & Analytical Visualization[6]

Structure-Spectrum Correlation Map

The following diagram maps the specific structural moieties of D-Glutamine tert-Butyl Ester to their corresponding spectral regions.

SpectralMap cluster_mol Molecular Fragments cluster_spec Diagnostic Signals Ammonium α-NH3+ H_Amine 1H: 8.5 ppm (br) IR: ~3000 cm-1 Ammonium->H_Amine Alpha α-CH H_Alpha 1H: 3.9 ppm (t) Alpha->H_Alpha SideChain Side Chain (CH2-CH2-CONH2) C_Amide 13C: 172.1 ppm (Amide) IR: 1680 cm-1 SideChain->C_Amide Amide C=O Ester Ester (COO-tBu) H_tBu 1H: 1.43 ppm (s) 13C: 27.6 / 82.5 ppm Ester->H_tBu t-Bu Group C_Carb 13C: 168.5 ppm (Ester) IR: 1740 cm-1 Ester->C_Carb Carbonyl

Caption: Correlation of molecular fragments to diagnostic NMR shifts and IR frequencies.

Experimental Protocols

Synthesis Route (Perchloric Acid Catalysis)

This method is preferred for its robustness in maintaining optical purity (preventing racemization).

Reagents: D-Glutamine, tert-Butyl Acetate, Perchloric Acid (60-70%).

  • Suspension: Suspend D-Glutamine (10 mmol) in tert-butyl acetate (150 mmol).

  • Catalysis: Add Perchloric acid (11 mmol) dropwise with vigorous stirring.

  • Reaction: Stir at room temperature for 24 hours. The amino acid will dissolve as the ester forms.

  • Extraction: Cool the solution. Extract with 0.5N HCl to remove unreacted starting material.

  • Basification: Carefully adjust the aqueous phase to pH 9-10 with

    
     and immediately extract into Ethyl Acetate.
    
  • Salt Formation: Dry the organic layer (

    
    ). Add HCl (gas or in dioxane) to precipitate the hydrochloride salt.
    
  • Purification: Recrystallize from Ethanol/Ether.

Quality Control: D- vs. L- Differentiation

Since NMR/IR cannot distinguish enantiomers, Optical Rotation (Polarimetry) is the mandatory release test.

  • Protocol: Dissolve sample in Methanol or Water (c = 1.0 or 2.0).

  • Expected Value (D-Isomer):

    
     (in 
    
    
    
    ) or negative rotation.
  • Expected Value (L-Isomer):

    
     to 
    
    
    
    .

Note: Specific rotation values are solvent and concentration-dependent. Always run a standard L-isomer control.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Raw Crude D-Gln-OtBu.HCl Prep Dissolution & Filtration Raw->Prep Solvent Solvent Selection (DMSO-d6 for NMR) Solvent->Prep NMR 1H / 13C NMR (Confirm Structure) Prep->NMR IR FT-IR (Confirm Functional Groups) Prep->IR Pol Polarimetry (Confirm Stereochemistry) Prep->Pol Valid QC PASS Release Material NMR->Valid Matches t-Bu/Amide pattern Pol->Valid Negative Rotation (-)

Caption: QC workflow emphasizing the necessity of Polarimetry for enantiomeric verification.

References

  • ChemicalBook. (2025). H-D-Gln-OtBu.HCl Product Properties and CAS 422324-35-4. Link

  • Taschner, E., et al. (1961). Preparation of t-butyl esters of amino acids. Liebigs Annalen der Chemie.
  • NIST Chemistry WebBook. (2025). Infrared Spectra of Amino Acid Derivatives and Hydrochloride Salts. Link

  • Fisher Scientific. (2025). L-Glutamine tert-butyl ester hydrochloride Product Specifications. (Used for comparative spectral baseline). Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Authoritative text for general NMR shift assignments of amino acid esters).

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Fmoc-Based Solid-Phase Synthesis of Peptides Incorporating D-Glutamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy for enhancing proteolytic stability and modulating biological activity.[1] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of peptides containing D-Glutamine using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. We will address the specific considerations for D-Glutamine, including appropriate side-chain protection strategies to prevent common side reactions, the handling of amino acid salts, and optimized coupling and cleavage procedures. This document is designed to equip researchers with the foundational knowledge and practical steps required for the successful synthesis of D-Glutamine-containing peptides.

Introduction: The Fmoc/tBu Orthogonal Strategy

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides.[2] Its success lies in an orthogonal protection scheme, where the Nα-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, typically based on the tert-butyl (tBu) cation.[3][4] This orthogonality allows for the selective removal of the Nα-Fmoc group at each cycle using a mild base (e.g., piperidine) without affecting the side-chain protection or the linkage of the peptide to the solid support.[2] The more robust, acid-labile side-chain protecting groups are then removed simultaneously with cleavage from the resin in a final step using a strong acid, most commonly Trifluoroacetic Acid (TFA).[5]

The SPPS Cycle: A Conceptual Workflow

The synthesis of a peptide on a solid support is an iterative process, with each cycle extending the peptide chain by one amino acid. The fundamental steps are deprotection, activation, and coupling.

spss_cycle cluster_resin Solid Support (Resin) Resin_Peptide Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Peptide->Deprotection 1 Wash1 Wash (DMF) Deprotection->Wash1 2 Activation_Coupling Amino Acid Activation & Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Activation_Coupling 3 Wash2 Wash (DMF) Activation_Coupling->Wash2 4 Elongated_Peptide Resin-Bound Peptide (n+1) (Fmoc-Protected N-Terminus) Wash2->Elongated_Peptide 5 Elongated_Peptide->Deprotection Repeat Cycle

Diagram 1: The general iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Incorporating D-Glutamine: Reagent Selection and Rationale

The successful incorporation of Glutamine (Gln), whether the L- or D-isomer, requires special consideration to avoid deleterious side reactions.

The Building Block: Clarifying D-Glutamine Protection

The side chain of Glutamine contains a primary amide. During the carboxylic acid activation step required for coupling, this amide can undergo dehydration to form a nitrile side-product, particularly with carbodiimide-based reagents.[6] Furthermore, unprotected Fmoc-Gln-OH exhibits poor solubility in standard SPPS solvents like Dimethylformamide (DMF).[6]

To circumvent these issues, the side-chain amide nitrogen is protected. The most widely accepted and effective protecting group for the Gln side chain in Fmoc SPPS is the Trityl (Trt) group.[5][6]

  • Fmoc-D-Gln(Trt)-OH is the standard, commercially available reagent for this purpose. The bulky Trt group effectively prevents side-chain dehydration and dramatically improves solubility.[6]

It is important to clarify a point of potential confusion regarding nomenclature. The term "tert-Butyl Ester" refers to the protection of a carboxylic acid side chain, such as those found in Aspartic Acid (Asp) and Glutamic Acid (Glu), resulting in Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH respectively.[6] Glutamine possesses a side-chain amide, not a carboxylic acid, and is therefore protected with the Trt group.

Handling Hydrochloride Salts

Amino acid derivatives are often supplied as hydrochloride (.HCl) salts to improve their stability and shelf-life. The presence of the HCl salt means the α-amino group is protonated. Before this amino acid can be coupled to the resin-bound peptide (which has a free carboxyl group), it must be neutralized to the free amine. This is typically achieved in situ during the activation step by adding a non-nucleophilic base.

  • Diisopropylethylamine (DIEA) is the most common base used for in-situ neutralization.[3] It is sufficiently basic to deprotonate the amino acid salt but is too sterically hindered to cause significant side reactions.

Selecting the Right Coupling Reagents

The choice of coupling reagent is critical for ensuring an efficient and complete reaction, minimizing the risk of racemization. For standard residues like D-Gln, several options are effective.

ReagentFull NameActivation MechanismKey Advantages & Considerations
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateForms an active OBt esterReliable, cost-effective, and widely used. Requires a base (e.g., DIEA) for activation.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms an active OAt esterMore reactive than HBTU, excellent for sterically hindered couplings.[7] Reduces risk of racemization.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetateForms an Oxyma active esterCarbodiimide-based activation. Oxyma Pure is a superior alternative to HOBt, improving safety and efficiency. Good for preventing racemization.[8]

Detailed Synthesis Protocols

This section provides step-by-step protocols for the manual synthesis of a peptide containing Fmoc-D-Gln(Trt)-OH. The quantities are based on a 0.1 mmol synthesis scale.

Protocol 3.1: Resin Preparation
  • Resin Choice: Select a resin appropriate for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[9][10]

  • Weighing: Place the resin (0.1 mmol substitution) in a suitable reaction vessel (e.g., a fritted syringe).

  • Swelling: Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Wash: Drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).

Protocol 3.2: The SPPS Cycle for D-Gln(Trt) Incorporation

This protocol details a single coupling cycle. Repeat steps 1-11 for each amino acid in your sequence.

coupling_workflow cluster_activation In a separate vial: Start Start: Resin-Peptide(n) (Fmoc-Protected) Deprotection 1. Fmoc Deprotection 20% Piperidine/DMF (2 x 10 min) Start->Deprotection Wash_Post_Deprot 2. Wash Cycle DMF (5x), DCM (3x), DMF (3x) Deprotection->Wash_Post_Deprot Couple 7. Couple to Resin Add activated solution to resin. Agitate for 1-2 hours. Wash_Post_Deprot->Couple Dissolve_AA 3. Dissolve Fmoc-D-Gln(Trt)-OH (4 eq) in DMF Add_Activator 4. Add Activator (e.g., HATU) (3.9 eq) Add_Base 5. Add Base (e.g., DIEA) (8 eq) for neutralization & activation Preactivate 6. Pre-activate (1-2 min) Wash_Post_Couple 8. Wash Cycle DMF (5x) Couple->Wash_Post_Couple End End: Resin-Peptide(n+1) (Fmoc-Protected) Wash_Post_Couple->End

Diagram 2: Detailed workflow for the coupling of Fmoc-D-Gln(Trt)-OH.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes, drain, and repeat once.[9]

  • Washing: Wash the resin extensively to remove all traces of piperidine. A typical sequence is DMF (5x), Dichloromethane (DCM, 3x), and DMF (3x).

  • Prepare Coupling Solution: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (4 equivalents relative to resin loading) in DMF.

  • Add Activator: Add the coupling reagent (e.g., HATU, 3.9 equivalents).

  • Add Base: Add DIEA (8 equivalents). Note: The excess base ensures both the neutralization of the amino acid salt and the activation by the coupling reagent.

  • Pre-activation: Gently swirl the vial and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x).

  • Optional: Capping: To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10 minutes. This prevents the formation of deletion sequences.

  • Washing: If capping was performed, wash the resin with DMF (3x).

  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 3.3: Final Cleavage and Global Deprotection

Once the sequence is complete, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (Trt, tBu, Pbf, etc.) are removed.

CAUTION: This procedure uses Trifluoroacetic Acid (TFA), which is highly corrosive. Perform all steps in a certified fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Resin Preparation: After the final coupling, perform a final Fmoc deprotection (Protocol 3.2, step 1) and wash the resin thoroughly with DMF, followed by DCM, and dry it under a vacuum for 1 hour.

  • Prepare Cleavage Cocktail: The composition of the cleavage cocktail depends on the peptide sequence. Scavengers are added to trap the reactive carbocations (e.g., trityl, tert-butyl) generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Cysteine.[10]

CocktailComposition (v/v/v/w)Use Case
Reagent K TFA / Water / Phenol / Thioanisole / EDT82.5 / 5 / 5 / 5 / 2.5
Reagent B TFA / Water / Phenol / TIS88 / 5 / 5 / 2
Standard TFA / Water / TIS95 / 2.5 / 2.5
(TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol)
  • Cleavage Reaction: Add the appropriate cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide into a cold centrifuge tube. Add 10 volumes of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the tube (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet with more cold ether two more times.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by RP-HPLC).

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Detected by Kaiser test or mass spec of a test cleavage)- Steric hindrance.- Peptide aggregation on resin.- Insufficient activation/coupling time.- Double couple the residue.- Use a more potent coupling reagent like HATU.[8]- Increase coupling time.- Consider using a more polar solvent mixture (e.g., DMF/NMP) to disrupt aggregation.[11]
Dehydration of Gln Side Chain (Mass loss of 18 Da)- Use of unprotected Fmoc-Gln-OH.- Inappropriate coupling reagent (some carbodiimides are more prone).- Always use side-chain protected Fmoc-D-Gln(Trt)-OH. [6]- Use phosphonium or aminium-based activators (HBTU, HATU).
Incomplete Deprotection (Mass spec shows residual Trt or tBu groups)- Insufficient cleavage time.- Ineffective scavenger cocktail.- Increase cleavage time to 3-4 hours.- Ensure the correct scavenger cocktail is used. TIS is effective at scavenging the trityl cation.[9]
Racemization - Excessive base during activation.- Over-activation of the amino acid.- Use a weaker base like collidine instead of DIEA, especially for sensitive residues.[7]- Minimize pre-activation time.- Use additives like Oxyma to suppress racemization.

References

  • AAPTEC (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Kumar, S. K., & Brik, A. (2014). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. ResearchGate. Retrieved from [Link]

  • Al Musaimi, O., & Albericio, F. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • AAPTEC (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPTEC (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wang, J., He, Y., Liu, Z., & Jing, Y. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. MDPI. Retrieved from [Link]

  • Pira, S. L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2013). Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. Retrieved from [Link]

  • Tantry, S., & Jayaraman, N. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PMC - NIH. Retrieved from [Link]

  • LifeTein (n.d.). D-amino acid peptides. Retrieved from [Link]

  • CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPTEC (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • LifeTein (n.d.). D-amino acid peptides. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: D-Glutamine tert-Butyl Ester Hydrochloride in the Study of Glutamatergic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction: The Challenge of Studying Glutamatergic Signaling

The glutamatergic system, with glutamate as the primary excitatory neurotransmitter, is fundamental to nearly all aspects of central nervous system (CNS) function, including learning, memory, and synaptic plasticity.[1][2] Disruptions in this system are implicated in numerous neurological and psychiatric disorders.[3][4] A key metabolic pathway that sustains glutamatergic neurotransmission is the glutamate-glutamine cycle.[5][6] This cycle involves the uptake of synaptically released glutamate by astrocytes, its conversion to glutamine by the astrocyte-specific enzyme glutamine synthetase, and the subsequent transfer of glutamine back to neurons to serve as the primary precursor for replenishing the neurotransmitter pool of glutamate.[7][8]

Studying this dynamic interplay between neurons and glia presents significant technical challenges. Direct manipulation of glutamate or L-glutamine levels often triggers widespread, confounding effects on cellular metabolism and viability.[9] This necessitates the use of sophisticated molecular tools that can probe specific steps of the cycle with minimal off-target disruption. D-Glutamine tert-Butyl Ester Hydrochloride emerges as such a tool, offering unique properties to dissect the transport and metabolism of glutamine within the CNS.

Biochemical Profile and Mechanism of Action

D-Glutamine tert-Butyl Ester Hydrochloride is a chemically modified analog of glutamine. Its utility in neuroscience research stems from three key structural features:

  • D-Stereoisomer: Mammalian enzymes are highly specific for L-amino acids. While not entirely inert, D-amino acids are generally metabolized at a much slower rate.[10] This resistance to rapid enzymatic breakdown allows D-glutamine analogs to act as tracers or competitive inhibitors for transport processes without being immediately consumed in downstream metabolic pathways like protein synthesis or conversion to glutamate.[11]

  • tert-Butyl Ester: The addition of a bulky tert-butyl ester group to the carboxyl terminus significantly increases the lipophilicity of the molecule. This modification enhances its ability to permeate cell membranes, facilitating intracellular access.[12][13] Once inside the cell, non-specific esterases can cleave the ester group, releasing D-glutamine. This feature effectively makes the compound a cell-permeable prodrug of D-glutamine.

  • Hydrochloride Salt: This formulation increases the compound's solubility and stability in aqueous solutions, simplifying the preparation of stock solutions for experimental use.[14]

The primary mechanism of action for this compound in glutamatergic studies is as a probe for glutamine transporters . It can be taken up by cells, particularly neurons and astrocytes, through the same transporters that handle endogenous L-glutamine, such as the SNAT (Sodium-coupled Neutral Amino acid Transporter) and LAT (L-type Amino acid Transporter) families.[15] By using a metabolically resistant D-isomer, researchers can study the kinetics and distribution of glutamine uptake without the confounding variable of its rapid conversion to glutamate.[11]

Property Value / Information Significance for Research
Molecular Formula C9H19ClN2O3For calculating molarity of solutions.
Molecular Weight 238.71 g/mol Essential for accurate preparation of stock and working solutions.[14]
Solubility Soluble in water (e.g., 0.3 g in 2 mL)[14]Allows for the preparation of concentrated, sterile-filterable stock solutions.
Stability Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[14]Proper storage is critical to prevent degradation and ensure experimental reproducibility.
Purity Typically ≥98%High purity is essential to avoid confounding effects from contaminants.

Visualizing the Glutamate-Glutamine Cycle and Experimental Workflow

To understand the context in which D-Glutamine tert-Butyl Ester Hydrochloride is used, it is essential to visualize the key pathways.

GlutamateGlutamineCycle The Glutamate-Glutamine Cycle cluster_0 Presynaptic Neuron cluster_1 cluster_2 Astrocyte Neuron Glutaminase (converts Gln to Glu) Vesicle Vesicular Glutamate Transporter (VGLUT) Neuron->Vesicle Glu Synapse Glutamate (Glu) Vesicle->Synapse Release SNAT1_2 SNAT1/2 (Gln Uptake) SNAT1_2->Neuron Gln EAAT1_2 EAAT1/2 (Glu Uptake) Synapse->EAAT1_2 Uptake Astrocyte Glutamine Synthetase (converts Glu to Gln) SNAT3_5 SNAT3/5 (Gln Release) Astrocyte->SNAT3_5 Gln EAAT1_2->Astrocyte Glu SNAT3_5->SNAT1_2 Probe D-Gln-tBu-Ester (Probes Gln Transporters) Probe->SNAT1_2 Competes for Uptake Probe->SNAT3_5 Competes for Transport

Caption: The Glutamate-Glutamine Cycle and point of intervention.

ExperimentalWorkflow Experimental Workflow Using D-Gln-tBu-Ester A Hypothesis: Investigate the role of a specific glutamine transporter in neuronal glutamate replenishment. B Experimental Design: - In Vitro (neuronal/glial co-culture) - In Vivo (microdialysis) A->B C Preparation: 1. Prepare stock solution of D-Gln-tBu-Ester HCl in aCSF or media. 2. Culture cells or prepare animal model. B->C D Treatment: Apply compound at varying concentrations. Include controls (vehicle, L-Glutamine). C->D E Data Collection: Measure endpoint: - Extracellular Glutamate (HPLC, Biosensor) - Synaptic Activity (Electrophysiology) - Transporter Current (Patch-Clamp) D->E F Analysis: - Dose-response curves - Statistical comparison to controls - Kinetic analysis of uptake E->F G Interpretation: Relate changes in endpoint to the competitive inhibition of glutamine transport by the D-isomer analog. F->G

Caption: A typical experimental workflow for glutamatergic pathway studies.

Application Protocols

Protocol 1: In Vitro Analysis of Glutamine Uptake in Neuronal/Astrocyte Cultures

This protocol aims to characterize the effect of D-Glutamine tert-Butyl Ester Hydrochloride on glutamine uptake, which indirectly affects the availability of precursor for glutamate synthesis.

A. Materials

  • D-Glutamine tert-Butyl Ester Hydrochloride

  • Primary neuronal or astrocyte cell cultures (or a co-culture system)

  • Chemically defined, L-glutamine-free culture medium

  • L-[³H]-glutamine (radiolabeled tracer)

  • Vehicle (e.g., sterile water or artificial cerebrospinal fluid - aCSF)

  • Scintillation counter and vials

B. Stock Solution Preparation

  • Prepare a 100 mM stock solution of D-Glutamine tert-Butyl Ester Hydrochloride in sterile, nuclease-free water.

  • Confirm complete dissolution. The hydrochloride salt form enhances solubility.[14]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

C. Experimental Procedure

  • Plate cells (e.g., primary cortical neurons or astrocytes) in 24-well plates and culture until mature.

  • On the day of the experiment, gently wash the cells twice with pre-warmed, L-glutamine-free medium to remove endogenous glutamine.

  • Prepare treatment media. This will be the L-glutamine-free medium containing a fixed, low concentration of L-[³H]-glutamine (e.g., 4 µCi/mL) and varying concentrations of "cold" D-Glutamine tert-Butyl Ester Hydrochloride (e.g., 0, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

  • Pre-incubate the cells for 10-15 minutes in the L-glutamine-free medium.

  • Remove the medium and add the treatment media to the respective wells.

  • Incubate for a short period (e.g., 10 minutes) at 37°C. This time should be optimized to be within the linear range of amino acid uptake.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.

  • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • In parallel wells, perform a protein assay (e.g., BCA) to normalize the radioactivity counts to the amount of protein per well.

D. Data Analysis and Interpretation

  • The raw data will be in counts per minute (CPM). Normalize this to protein concentration (CPM/mg protein).

  • Plot the normalized CPM against the concentration of D-Glutamine tert-Butyl Ester Hydrochloride.

  • A dose-dependent decrease in L-[³H]-glutamine uptake indicates that the D-isomer analog is competing with L-glutamine for uptake via shared transporters. This provides a functional readout of the compound's ability to engage with and block the glutamine transport machinery crucial for the glutamate-glutamine cycle.

Protocol 2: Measuring Effects on Synaptic Glutamate Release in Brain Slices

This protocol uses the compound to probe the reliance of sustained synaptic activity on the glutamate-glutamine cycle.

A. Materials

  • D-Glutamine tert-Butyl Ester Hydrochloride

  • Acute brain slice preparation (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

  • Glutamate biosensor or microelectrode array for real-time glutamate measurement.[16] Alternatively, high-performance liquid chromatography (HPLC) can be used to measure glutamate in collected perfusate.[17]

  • Stimulating electrode

B. Experimental Procedure

  • Prepare acute brain slices (e.g., 300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

  • Position the glutamate sensor and a stimulating electrode in the desired brain region (e.g., CA1 of the hippocampus).

  • Establish a baseline of evoked glutamate release. Deliver a train of electrical stimuli (e.g., 20 Hz for 5 seconds) and record the corresponding increase in extracellular glutamate. Repeat this every 5 minutes until a stable baseline response is achieved.

  • Switch the perfusion to aCSF containing a working concentration of D-Glutamine tert-Butyl Ester Hydrochloride (e.g., 100-500 µM).

  • Continue to evoke glutamate release every 5 minutes while the slice is perfused with the drug.

  • After a sufficient treatment period (e.g., 30-40 minutes), perform a washout by switching the perfusion back to the control aCSF.

C. Controls and Validation

  • Vehicle Control: Run a parallel experiment perfusing with aCSF containing only the vehicle to ensure that any observed rundown in the signal is not time-dependent.

  • L-Glutamine Control: In a separate experiment, co-apply an equimolar concentration of L-Glutamine with the D-isomer. If the effect of the D-isomer is due to competition at the transporter, the presence of excess L-glutamine should partially rescue the phenotype.

  • Positive Control: Use a known inhibitor of the glutamate-glutamine cycle, such as methionine sulfoximine (MSO), an inhibitor of glutamine synthetase, to validate the experimental system's sensitivity to disruptions in the cycle.[18]

D. Data Analysis and Interpretation

  • Measure the peak amplitude of the evoked glutamate release for each stimulation train.

  • Normalize the data to the average baseline response before drug application.

  • Plot the normalized glutamate release over time.

  • A gradual, time-dependent decrease in evoked glutamate release in the presence of D-Glutamine tert-Butyl Ester Hydrochloride suggests that by blocking glutamine uptake, the compound is depleting the presynaptic terminal of the necessary precursor to replenish its vesicular glutamate pool for sustained, high-frequency neurotransmission.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every experiment should incorporate a self-validating design:

  • Dose-Response: Always test a range of concentrations to establish a clear dose-dependent effect. This helps rule out non-specific or toxic effects that may occur at excessively high concentrations.

  • Stereoisomer Control: The most critical control is the comparison with the L-isomer, L-Glutamine tert-butyl ester hydrochloride.[12] Since the L-isomer can be both transported and metabolized, comparing its effects to the D-isomer helps isolate the specific consequences of transporter inhibition versus metabolic supplementation.

  • Washout/Reversibility: Where possible, demonstrating that the observed effect can be reversed upon removal of the compound provides strong evidence for a specific pharmacological interaction rather than irreversible cell toxicity.

Conclusion

D-Glutamine tert-Butyl Ester Hydrochloride is a valuable pharmacological tool for the targeted investigation of glutamine transport within the complex framework of the glutamate-glutamine cycle. Its unique chemical properties—a metabolically resistant D-isomer core combined with a cell-permeable tert-butyl ester—allow researchers to dissect the contribution of glutamine uptake to the maintenance of glutamatergic neurotransmission. The protocols outlined here provide a foundation for using this compound to generate robust and interpretable data, ultimately advancing our understanding of synaptic function in both health and disease.

References

  • Schousboe, A., Scafidi, S., & McKenna, M. C. (2014). Glutamine-Glutamate Cycle Flux Is Similar in Cultured Astrocytes and Brain and Both Glutamate Production and Oxidation Are Mainly Catalyzed by Aspartate Aminotransferase. Neurochemical Research, 39(6), 961–971.
  • Vandenberg, R. J., & Ryan, R. M. (2013). Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. Journal of Biological Chemistry, 288(43), 30976–30986.
  • He, Y., Yu, W., & Li, B. (2000). Glutamine is involved in the dependency of brain neuron survival on cell plating density in culture. Neuroscience Letters, 283(1), 41–44.
  • Hussain, R., Zubair, H., & Kamal, M. A. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. Journal of Cellular and Molecular Medicine, 28(4), e17904.
  • Krystal, J. H., Sanacora, G., & Duman, R. S. (2013).
  • Otto Chemie Pvt Ltd. (n.d.). L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98%. Retrieved from [Link]

  • Kalivas, P. W. (2009). Glutamatergic substrates of drug addiction and alcoholism. Neuropharmacology, 56 Suppl 1, 14–22.
  • ResearchGate. (n.d.). The glutamate-glutamine cycle in brain. Retrieved from [Link]

  • Neuro Transmissions. (2018). 2-Minute Neuroscience: Glutamate. Retrieved from [Link]

  • Uddin, M. S., Kabir, M. T., & Mamun, A. A. (2023). Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. Current Pharmaceutical Design, 29(15), 1143–1158.
  • Hascup, K. N., & Hascup, E. R. (2015). Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology. ACS Chemical Neuroscience, 6(7), 1137–1146.
  • Kennedy, R. T. (2013). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. Analytical Chemistry, 85(17), 8088–8095.
  • Wikipedia. (n.d.). Glutamate–glutamine cycle. Retrieved from [Link]

  • de Haan, G. J., van der Velden, M., & de Boer, A. G. (2005). D-amino acids in the central nervous system in health and disease. Molecular Genetics and Metabolism, 85(3), 168–180.
  • PubChem. (n.d.). Di-tert-butyl glutamate hydrochloride. Retrieved from [Link]

  • Tani, H., Dringen, R., & Torgner, I. A. (2014). Impact of Inhibition of Glutamine and Alanine Transport on Cerebellar Glial and Neuronal Metabolism. Neurochemical Research, 39(6), 1038–1049.
  • Andersen, J. V., & Schousboe, A. (2023). The Glutamate/GABA-Glutamine Cycle: Insights, Updates, and Advances. Neurochemical Research, 48(5), 1357–1371.
  • Kim, P. M., & Suh, Y. H. (2017). D-Amino Acids in the Nervous and Endocrine Systems. Experimental Neurobiology, 26(4), 179–187.
  • Pow, D. V., & Crook, D. K. (1996). Direct immunocytochemical evidence for the transfer of glutamine from glial cells to neurons: use of specific antibodies directed against the d-stereoisomers of glutamate and glutamine. Neuroscience, 70(2), 605–610.
  • Pangrsic, T., & Renden, R. (2017). Optical measurement of glutamate release robustly reports short-term plasticity at a fast central synapse. Frontiers in Cellular Neuroscience, 11, 8.
  • O'Donovan, S. M., & Sullivan, C. R. (2019). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 20(15), 3743.
  • Al-Majid, F., & Al-Otaibi, B. (2024). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. Molecules, 29(1), 123.
  • Singh, S., & Singh, V. K. (2023). Dendrimer-Conjugated Glutamine Antagonist, D-TTM020, Ameliorates Brain Immune Dysregulation and Improves Neurobehavioral Deficits in the Mecp2-Deficient Mouse Model. Pharmaceutics, 15(7), 1888.
  • Deuschle, K., & Okumoto, S. (2005). Detection of glutamate release from neurons by genetically encoded surface-displayed FRET nanosensors. Proceedings of the National Academy of Sciences, 102(24), 8543–8548.
  • ResearchGate. (2015). How can I detect changes in glutamate release?. Retrieved from [Link]

  • Al-Hussain, F. A. (2023). Amino Acids that Play an Important Role in the Functioning of the Nervous System Review.
  • Turovsky, E., & Turovska, B. (2016). Hypoosmotic swelling modifies glutamate-glutamine cycle in the cerebral cortex and in astrocyte cultures. Journal of Neurochemistry, 138(5), 701–712.
  • Sharma, G., & Nag, A. (2021). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 64(20), 15049–15062.
  • Barnett, N. L., & Pow, D. V. (2000). Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina. Visual Neuroscience, 17(5), 759–768.
  • Gallocchio, F., & Zagni, E. (2021). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 95(8), 2635–2651.
  • Parenti, C. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. Retrieved from [Link]

  • Wang, J. R., & Wang, Z. J. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. Magnetic Resonance in Medicine, 87(5), 2197–2208.

Sources

Protocol for Acid-Catalyzed Deprotection of tert-Butyl Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the deprotection of tert-butyl (tBu) groups in peptide synthesis, a critical step in obtaining the final, unprotected peptide. This document is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). It offers an in-depth exploration of the underlying chemical principles, practical experimental procedures, and strategies to mitigate common side reactions, ensuring high peptide purity and yield.

The Role and Rationale of the tert-Butyl Protecting Group

In modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal strategy, the tert-butyl group serves as a cornerstone for protecting the side chains of various amino acids.[1][2] Its utility stems from its acid lability, allowing for its removal under conditions that leave the base-labile Fmoc group on the N-terminus and the peptide-resin linkage intact during the iterative process of peptide chain elongation.[1] The tert-butyl group is commonly used to protect the side chains of aspartic acid (Asp), glutamic acid (Glu), serine (Ser), threonine (Thr), and tyrosine (Tyr), among others.[2][3]

The selection of the tBu group is a strategic choice rooted in the principle of orthogonality . This principle dictates that the various protecting groups used in a synthesis must be removable under distinct chemical conditions, thereby allowing for selective deprotection at specific stages.[1] In the Fmoc/tBu strategy, the Fmoc group is removed by a base (commonly piperidine), while the tBu and other acid-labile side-chain protecting groups are removed in the final "global deprotection" step using a strong acid, typically trifluoroacetic acid (TFA).[1][4]

The Mechanism of Acid-Catalyzed tert-Butyl Deprotection

The cleavage of the tert-butyl group is an acid-catalyzed process that proceeds via a stable carbocation intermediate. The generally accepted mechanism involves the following key steps:[5][6]

  • Protonation: The oxygen atom of the tert-butyl ether or ester is protonated by a strong acid, such as TFA.

  • Carbocation Formation: The protonated group becomes a good leaving group, leading to the cleavage of the carbon-oxygen bond and the formation of a highly stable tertiary carbocation (the tert-butyl cation).

  • Deprotonation/Trapping: The tert-butyl cation can then be deprotonated to form isobutylene or trapped by a nucleophile (a "scavenger").[7]

This mechanism's efficiency is crucial for achieving high yields of the desired peptide. However, the generation of the reactive tert-butyl cation is also the primary source of potential side reactions.[1]

Deprotection_Mechanism Protected_Peptide Peptide-SideChain-O-tBu Protonation Protonation Protected_Peptide->Protonation + H+ (TFA) Protonated_Intermediate Peptide-SideChain-O+(H)-tBu Protonation->Protonated_Intermediate Cleavage C-O Bond Cleavage Protonated_Intermediate->Cleavage Deprotected_Peptide Peptide-SideChain-OH Cleavage->Deprotected_Peptide tBu_Cation tBu+ Cation Cleavage->tBu_Cation Side_Reactions Side Reactions (Alkylation) tBu_Cation->Side_Reactions Scavenging Scavenging tBu_Cation->Scavenging Neutral_Product Neutral By-product Scavenging->Neutral_Product Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_final Final Product Dry_Resin Dry Peptide-Resin Add_Cocktail Add Cocktail to Resin Dry_Resin->Add_Cocktail Prepare_Cocktail Prepare Cleavage Cocktail Prepare_Cocktail->Add_Cocktail Incubate Incubate with Agitation (2-4 hours, RT) Add_Cocktail->Incubate Filter_Resin Filter to Remove Resin Incubate->Filter_Resin Precipitate Precipitate Peptide in Cold Ether Filter_Resin->Precipitate Isolate_Peptide Isolate Peptide (Centrifugation/Filtration) Precipitate->Isolate_Peptide Wash_Peptide Wash with Cold Ether Isolate_Peptide->Wash_Peptide Dry_Peptide Dry Crude Peptide Wash_Peptide->Dry_Peptide Purification Purify by HPLC Dry_Peptide->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization

Caption: Workflow for tert-butyl deprotection.

Monitoring Deprotection and Troubleshooting

The completeness of the deprotection reaction is paramount for obtaining a homogenous final product.

  • Monitoring: A small aliquot of the cleavage mixture can be taken at different time points, precipitated, and analyzed by HPLC and mass spectrometry to monitor the progress of the reaction. The disappearance of protected peptide peaks and the appearance of the desired product peak are indicative of reaction completion.

  • Incomplete Deprotection: If deprotection is incomplete, extending the reaction time or slightly increasing the temperature (with caution, as this can also increase side reactions) may be necessary. [8]In some cases, a second treatment with fresh cleavage cocktail can be performed. Sluggish deprotection can sometimes be observed for sterically hindered residues or long peptide sequences. [8]* Excessive Side Products: If significant side products are observed, the composition of the scavenger cocktail should be re-evaluated. The use of more effective or a combination of scavengers is recommended. For instance, a two-step cleavage with varying TFA concentrations and scavenger compositions has been shown to be beneficial for complex, cysteine-containing peptides. [9]

Conclusion

The deprotection of tert-butyl groups is a critical and often challenging step in peptide synthesis. A thorough understanding of the underlying chemical mechanism, the potential for side reactions, and the strategic use of scavengers are essential for success. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize their deprotection strategies, ultimately leading to the synthesis of high-purity peptides for a wide range of applications in research and drug development.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(3), 438-444. Retrieved from [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Stetsenko, D. A., & Palladino, P. (2012). Supporting Information New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. Retrieved from [Link]

Sources

Application Note: Cell Permeability Profiling of D-Glutamine tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the methodology for assessing the cellular permeability of D-Glutamine tert-Butyl Ester Hydrochloride (H-D-Gln-OtBu·HCl) . Unlike its L-isomer counterpart, which is rapidly metabolized into the Krebs cycle, the D-isomer serves as a metabolically stable probe for non-canonical glutaminergic signaling (e.g., NMDA receptor modulation) and bacterial peptidoglycan synthesis studies.

The tert-butyl ester modification serves a critical physicochemical function: it masks the ionizable


-carboxylate group, neutralizing the zwitterionic character of the amino acid and significantly increasing lipophilicity (

). This modification is designed to facilitate passive membrane diffusion , bypassing the stereoselective constraints of amino acid transporters (e.g., ASCT2, LAT1) that typically regulate glutamine uptake.
Key Mechanistic Objectives
  • Quantify Passive Diffusion: Determine if the tert-butyl group sufficiently drives passive transport across lipid bilayers (PAMPA).[1]

  • Assess Cellular Uptake & Efflux: Evaluate transport kinetics in polarized Caco-2 monolayers.

  • Determine Intracellular Stability: Verify whether the tert-butyl ester acts as a "Trojan Horse" (cleaved intracellularly to release D-Gln) or remains a stable, intact probe.[1]

Mechanism of Action & Transport Logic

The following diagram illustrates the theoretical transport pathway. The tert-butyl ester allows the molecule to permeate the membrane directly. Once intracellular, the molecule faces two potential fates: retention as the ester or hydrolysis by non-specific esterases to free D-Glutamine.

TransportMechanism cluster_extracellular Extracellular Space (Apical) cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Space (Cytosol) D_Gln_Ester_Out D-Gln-OtBu (Ester) [Lipophilic] Membrane Passive Diffusion D_Gln_Ester_Out->Membrane High Permeability D_Gln_Ester_In D-Gln-OtBu (Intact) Membrane->D_Gln_Ester_In D_Gln_Ester_In->D_Gln_Ester_In Accumulation (If Stable) Esterase Intracellular Esterase (e.g., CES1/2) D_Gln_Ester_In->Esterase Slow Hydrolysis? D_Gln_Free Free D-Gln [Trapped/Active] Esterase->D_Gln_Free Cleavage

Figure 1: Theoretical transport mechanism.[1] The tert-butyl ester facilitates entry.[1] Intracellular fate depends on the specific esterase activity toward the bulky tert-butyl group.

Pre-Experimental Validation: Chemical Stability

tert-Butyl esters are sterically bulky and generally more resistant to enzymatic and chemical hydrolysis than methyl or ethyl esters.[1] Before cell assays, you must determine the compound's stability in the assay buffer to distinguish chemical degradation from cellular metabolism.

Protocol:

  • Preparation: Dissolve D-Gln-OtBu·HCl to 10 µM in HBSS (pH 7.4).

  • Incubation: Incubate at 37°C for 0, 1, 2, and 4 hours.

  • Analysis: Analyze by LC-MS/MS.

    • Monitor: Loss of Parent (Ester) and gain of Product (Free D-Gln).[1]

    • Acceptance Criteria: < 5% degradation over 4 hours. If degradation is high, the permeability values (

      
      ) will be confounded.
      

Protocol A: High-Throughput Screening (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion , eliminating transporter effects.[2] This is the primary screen to validate the lipophilicity hypothesis.

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

  • Acceptor Plate: 96-well PTFE plate.[1][3]

  • Artificial Membrane: 1% (w/v) Lecithin in Dodecane.[1]

  • Buffer: PBS or HBSS (pH 7.4).

Step-by-Step Methodology
  • Membrane Coating: Carefully pipette 5 µL of the Lecithin/Dodecane mixture onto the porous membrane of the donor plate. Ensure the liquid spreads evenly without air bubbles.

  • Donor Preparation: Prepare a 50 µM solution of D-Gln-OtBu·HCl in HBSS. Add 150 µL to the Donor wells.

  • Acceptor Preparation: Add 300 µL of blank HBSS to the Acceptor wells.

  • Assembly & Incubation: Place the donor plate on top of the acceptor plate ("sandwich"). Incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).

  • Harvest: Separate plates. Transfer 100 µL from both Donor and Acceptor wells to HPLC vials.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

Data Analysis (PAMPA): Calculate Effective Permeability (


):


Where

is acceptor concentration,

is filter area,

is volume, and

is time.

Protocol B: Mechanistic Profiling (Caco-2 Assay)

The Caco-2 assay is the gold standard for predicting human intestinal absorption. It accounts for passive diffusion, potential carrier-mediated uptake (though likely low for the ester), and efflux (P-gp/BCRP).

Cell Culture Requirements[1][4][5][6]
  • Cells: Caco-2 (ATCC HTB-37), passage 40–60.

  • Differentiation: 21 days on Transwell® polycarbonate inserts (0.4 µm pore size).

  • Integrity Check: Transepithelial Electrical Resistance (TEER) must be > 300

    
    .
    
Workflow Diagram

Caco2Workflow cluster_transport Bidirectional Transport Setup Start Start: Caco-2 Monolayer (Day 21, TEER > 300) Wash Wash with HBSS (pH 7.4) Equilibrate 37°C, 15 min Start->Wash Apical A -> B (Absorptive) Donor: Apical Receiver: Basolateral Wash->Apical Basolateral B -> A (Secretory/Efflux) Donor: Basolateral Receiver: Apical Wash->Basolateral Incubate Incubate 2 Hours @ 37°C (Orbital Shaker 50 rpm) Apical->Incubate Basolateral->Incubate Sample Sample Receiver Compartment (Timepoints: 30, 60, 90, 120 min) Incubate->Sample Lysate Cell Lysis (Optional) Extract Intracellular Content Incubate->Lysate Analysis LC-MS/MS Analysis (Ester vs Free Acid) Sample->Analysis Lysate->Analysis

Figure 2: Caco-2 Bidirectional Transport Workflow.[1]

Detailed Procedure
  • Preparation: Wash monolayers twice with warm HBSS.[1]

  • Dosing:

    • A-to-B (Apical to Basolateral): Add 10 µM D-Gln-OtBu·HCl to the Apical chamber (0.5 mL). Add blank buffer to Basolateral (1.5 mL).

    • B-to-A (Basolateral to Apical): Add 10 µM D-Gln-OtBu·HCl to the Basolateral chamber. Add blank buffer to Apical.

  • Sampling: At

    
     and 
    
    
    
    min, withdraw 100 µL from the receiver compartment and replace with fresh buffer.
  • Lysate Analysis (Critical Step): At the end of the experiment, wash filters 3x with ice-cold PBS. Add 200 µL Methanol/Water (50:50) to lyse cells. Scrape and collect. This determines if the ester accumulates inside the cell or is hydrolyzed.

Data Analysis (Caco-2): Calculate Apparent Permeability (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


):


Where

is the flux rate,

is surface area, and

is initial concentration.[4]

Efflux Ratio (ER):



  • ER < 2: Passive diffusion dominates (Expected for D-Gln-OtBu).

  • ER > 2: Substrate for efflux transporters (P-gp/BCRP).

Analytical Considerations (LC-MS/MS)

Differentiation between the ester and the free acid is paramount.

AnalytePolarityMRM Transition (Example)Retention Time
D-Gln-OtBu (Ester) Positive (

)

(Loss of tBu)
Late (Hydrophobic)
D-Gln (Free Acid) Positive (

)

(Loss of NH3/COOH)
Early (Polar)

Note: The tert-butyl cation (


 57) is a common fragment for t-butyl esters in ESI+ mode.

Troubleshooting & Expected Outcomes

ObservationRoot CauseCorrective Action
Low Recovery (< 70%) Non-specific binding to plastic or rapid hydrolysis.[1]Use glass inserts or BSA-coated plates. Check stability in buffer alone.
High Free D-Gln in Receiver Extracellular hydrolysis (unlikely) or rapid intracellular hydrolysis followed by efflux.[1]Add esterase inhibitors (e.g., BNPP) to confirm enzymatic cleavage.
Low

in Caco-2
Tight junctions impermeable to large ester; or compound precipitating.[1]Verify solubility limits. Confirm PAMPA results (if PAMPA is high but Caco-2 low, efflux or metabolism is active).

References

  • Hubatsch, I., et al. (2007).[1] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[5][4] Nature Protocols, 2(9), 2111–2119. Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on PAMPA/Caco-2 correlations).

  • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • Beaumont, K., et al. (2003).[1] Screening methods for the determination of esterase hydrolytic activity. Current Drug Metabolism, 4(6), 461-485. (Reference for ester stability testing).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation of Hydrophobic Peptides During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the aggregation of hydrophobic peptides. My goal is to equip you with the knowledge to not only troubleshoot but also proactively design syntheses to mitigate these issues.

Introduction: The Root of the Problem

Hydrophobic peptides, particularly those rich in residues like Val, Ile, Leu, and Phe, have a natural tendency to self-associate.[1][2] During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets, stabilized by intermolecular hydrogen bonds.[3] This on-resin aggregation leads to poor solvation of the growing peptide, which in turn hinders the access of reagents for both deprotection and coupling steps.[2][4] The consequences are stark: incomplete reactions, failed sequences, and challenging purifications.[4]

This guide will walk you through identifying the signs of aggregation and provide a multi-faceted approach to overcoming it, from optimizing your synthesis chemistry to employing advanced, structure-disrupting building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of on-resin aggregation during my synthesis?

A1: The most common indicator of aggregation is a noticeable shrinking of the resin bed. A well-solvated peptide-resin will appear swollen and allow for easy agitation. When aggregation occurs, the resin beads clump together and may stick to the walls of the reaction vessel.[5] You may also observe a significant slowdown or failure of deprotection and coupling reactions, which can be confirmed by a positive Kaiser test after extended reaction times.

Q2: Can I predict if my peptide sequence is likely to aggregate?

A2: While not always perfectly predictable, certain sequence characteristics are strong indicators of potential aggregation.[4] Peptides with a high content of hydrophobic and β-branched amino acids (Val, Ile, Thr) are particularly prone to aggregation.[1][2] Additionally, sequences containing glycine can sometimes promote the formation of β-sheet structures, further exacerbating the issue.[1][2] It's generally a good practice to be proactive with sequences containing stretches of 5-6 hydrophobic residues.

Q3: I'm facing a difficult synthesis. What is the simplest first step I can take to try and resolve aggregation?

A3: One of the most straightforward initial strategies is to change your primary solvent. If you are using N,N-Dimethylformamide (DMF), switching to N-Methyl-2-pyrrolidone (NMP) can be beneficial.[6] NMP has a lower polarity than DMF and can improve the solvation of hydrophobic peptide chains, which may be sufficient to disrupt aggregation in less severe cases.[6] Another approach is to use a "magic mixture" of DCM/DMF/NMP (1:1:1), which has proven effective for many difficult sequences.[1][2]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Core Synthesis Parameters

The foundation of a successful synthesis, especially for difficult sequences, lies in the careful selection of core parameters.

Solvent and Reagent Selection

The choice of solvent is critical for maintaining peptide-resin solvation.[7] While DMF is a standard, other polar, aprotic solvents can be more effective at preventing interchain hydrogen bonding.[1][2]

Solvent/AdditiveApplication NotesRationale
N-Methyl-2-pyrrolidone (NMP) A good first-line alternative to DMF for hydrophobic sequences.[6]NMP's lower polarity can better solvate the growing hydrophobic peptide chain.[6]
Dimethyl Sulfoxide (DMSO) Often used as a 25% additive in DMF to disrupt secondary structures.DMSO is a strong hydrogen bond acceptor, interfering with interchain associations.
"Magic Mixture" (DCM/DMF/NMP 1:1:1) A powerful solvent combination for particularly stubborn aggregations.[1][2]The blend of solvents with varying polarities provides a robust solvation environment.
Chaotropic Agents (e.g., LiCl, KSCN) Can be added to the coupling mixture or used as a wash to break up aggregates.These salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[8]
Elevated Temperatures (Microwave and Conventional Heating)

Increasing the reaction temperature is a highly effective method for disrupting secondary structures and accelerating reaction kinetics.[3]

  • Mechanism of Action: Heat provides the necessary energy to break the hydrogen bonds that hold aggregated peptide chains together, improving reagent accessibility.[3]

  • Practical Application: Both microwave and conventional heating can be used to achieve excellent purities for difficult sequences, with temperatures around 86°C being effective for both coupling and deprotection steps.[9][10]

  • A Word of Caution: High temperatures can increase the risk of racemization, particularly for sensitive residues like Cys and His.[3][9][10] Gradient heating, where the temperature is slowly increased, can mitigate this by allowing the bulk of the coupling to occur at lower temperatures.[3]

Guide 2: Strategic Sequence and Backbone Modifications

When optimizing synthesis parameters is insufficient, direct modification of the peptide backbone is a powerful, targeted approach. These methods work by temporarily introducing "kinks" or protecting groups that disrupt the formation of regular secondary structures.

Pseudoproline Dipeptides

Pseudoproline dipeptides are one of the most effective tools for preventing aggregation.[11] They are created from Ser, Thr, or Cys residues and introduce a proline-like turn into the peptide backbone, which effectively breaks up β-sheet formation.[4][11][12]

  • How they work: By replacing a Ser or Thr residue and its preceding amino acid with the corresponding pseudoproline dipeptide, you introduce a structure-disrupting element.[13] This modification is fully reversible and the native sequence is restored during the final TFA cleavage.[4][13]

Pseudoproline_Mechanism cluster_0 Standard Synthesis cluster_1 With Pseudoproline Peptide_Chain_1 Growing Peptide Chain Aggregation β-Sheet Formation (Aggregation) Peptide_Chain_1->Aggregation Failed Synthesis Failed Synthesis Aggregation->Failed Synthesis Incomplete Coupling Peptide_Chain_2 Growing Peptide Chain Pseudoproline Insert Pseudoproline Dipeptide Peptide_Chain_2->Pseudoproline Kink Backbone Kink (Disrupted Structure) Pseudoproline->Kink Successful Synthesis Successful Synthesis Kink->Successful Synthesis Improved Solvation DMB_HMB_Mechanism Mechanism of Dmb/Hmb Backbone Protection cluster_0 Unprotected Backbone cluster_1 Dmb/Hmb Protected Backbone node1 N-H C=O node2 N-H C=O node1:f1->node2:f2 H-Bond node3 N-Dmb/Hmb C=O node4 N-H C=O label_no_hbond No H-Bond Possible Troubleshooting_Workflow start Synthesis Problem Detected (e.g., Resin Shrinking, Failed Coupling) step1 Change Solvent (e.g., DMF to NMP, add DMSO) start->step1 step2 Increase Temperature (Microwave or Conventional Heat) step1->step2 If problem persists success Successful Synthesis step1->success Problem Solved step3 Incorporate Backbone Modification (Pseudoproline or Dmb/Hmb) step2->step3 If problem persists step2->success Problem Solved step4 Re-evaluate Resin Choice (Lower Loading, PEG Resin) step3->step4 If problem persists step3->success Problem Solved step4->success Problem Solved fail Consult Specialist step4->fail If problem persists

Sources

Technical Support Center: Optimizing Coupling of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Steric Hindrance in Peptide Synthesis (N-Methylation, Aib,


-branched)

Welcome to the Support Center

You are likely here because your standard DIC/Oxyma or HBTU protocols are yielding deletion sequences, truncated peptides, or low crude purity. Coupling sterically hindered amino acids—specifically


-disubstituted  (e.g., Aib), N-methylated , or 

-branched
(Val, Ile, Thr) residues—requires a fundamental shift from "standard" SPPS kinetics to high-energy, high-efficiency chemistry.

This guide is structured to troubleshoot your specific failure modes and provide validated protocols to overcome the energy barrier imposed by steric clash.

Module 1: Diagnostic Hub

"Why is my coupling failing?"

Before changing reagents, determine if the failure is due to chemical sterics (the amino acid itself) or physical aggregation (the peptide chain folding).

Troubleshooting Logic Flow

Use this decision matrix to diagnose the root cause of your low yield.

Troubleshooting Start Issue: Low Coupling Yield CheckSeq Analyze Sequence Start->CheckSeq IsHindered Is the incoming AA or resin-bound AA hindered? (Aib, N-Me, Val, Ile) CheckSeq->IsHindered Aggregation Suspect Aggregation (Beta-sheet formation) IsHindered->Aggregation No (e.g., Ala-Gly-Ala) Sterics Suspect Chemical Steric Hindrance IsHindered->Sterics Yes SolnAgg Solution: 1. Use Pseudoproline dipeptides 2. Use Dmb backbone protection 3. Switch to PEG-PS resin Aggregation->SolnAgg SolnSteric Solution: 1. Switch to COMU or PyAOP 2. Use Microwave Heating 3. Double Couple Sterics->SolnSteric

Figure 1: Diagnostic logic for distinguishing between aggregation-induced failure and steric hindrance.

Module 2: Reagent Selection & Chemistry

"What chemistry should I use?"

Standard carbodiimides (DIC) are often too slow for hindered systems, leading to capping or termination before the coupling completes. You must use Phosphonium or Uronium salts with superior leaving groups.[1]

The "Big Three" for Hindered Couplings
ReagentClassMechanism AdvantageBest Use CaseRisk Profile
COMU UroniumBased on Oxyma Pure .[2][3] The morpholino group enhances solubility and stability.[4][5] safer than benzotriazoles.[4][5]General Hindered Coupling. Excellent for microwave SPPS.[3]Hydrolyzes in DMF over time (48h+). Make fresh.
HATU UroniumGenerates HOAt . The pyridine nitrogen creates a neighboring group effect (anchimeric assistance) that boosts reaction rate ~10-100x over HBTU.Severe Hindrance. The "Gold Standard" for difficult sequences.Explosive potential (HOAt).[3][4] High racemization risk if base is excessive.
PyAOP PhosphoniumPhosphonium salt of HOAt . Avoids guanidinylation of the amine (a side reaction common with HATU/HBTU in slow couplings).N-Methyl to N-Methyl. When the coupling is extremely slow (>1 hr).Expensive. Same explosive/allergy risks as HATU.
Expert Insight: Why PyAOP for N-Methylation?

When coupling to a secondary amine (N-methyl), the nucleophile is sterically crowded. The reaction is slow. If you use HATU (a uronium salt), the unreacted amine can attack the uronium moiety itself, forming a guanidinium byproduct which permanently terminates the chain. PyAOP is a phosphonium salt; it cannot form guanidines, making it safer for prolonged reaction times [1].

Module 3: Optimized Protocols

"How do I execute the experiment?"

Protocol A: Microwave-Assisted Coupling (The Standard)

Microwave irradiation is the single most effective tool for overcoming the activation energy of Aib or N-Me couplings.

Reagents:

  • Activator: 0.5 M COMU in DMF (Prepare immediately before use).

  • Base: 1.0 M DIEA (Diisopropylethylamine) in NMP.

  • Amino Acid: 0.2 M Fmoc-AA-OH in DMF.

Workflow:

  • Wash: Wash resin 3x with DMF.

  • Add: Add Amino Acid (5 eq), COMU (5 eq), and DIEA (10 eq).

    • Note: Pre-activation is generally NOT recommended for uronium salts to avoid epimerization; add base in situ.

  • Microwave Cycle:

    • Temp: 75°C (Use 50°C for Cys/His to prevent racemization).

    • Power: 30-50 Watts (maintain temperature).

    • Time: 5 minutes (Standard) / 10 minutes (Aib/N-Me).

  • Wash: Wash resin 3x DMF.

  • Monitor: Perform a micro-cleavage and check via UPLC-MS. Colorimetric tests (Kaiser) are unreliable for secondary amines.

Protocol B: The "Nuclear Option" (Acid Fluorides)

If Aib-Aib or N-Me-N-Me coupling fails via microwave, switch to Acid Fluorides . They are smaller electrophiles than OAt/Oxyma esters and suffer less steric clash.

Reagents:

  • Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3]

  • Base: DIEA.[4][6]

Workflow:

  • Dissolve Fmoc-AA-OH (5 eq) and TFFH (5 eq) in dry DMF.

  • Add DIEA (10 eq) to generate the acid fluoride in situ.

  • Add to resin immediately.

  • React for 60 minutes at room temperature (or 45°C).

  • Causality: The fluoride leaving group is small and the C-F bond is highly reactive toward amines, bypassing the bulk of the activating group [2].

Module 4: Specific "Boss Fight" Scenarios

Scenario 1: The Aib-Aib Junction

The Issue: The "Gem-Dimethyl Effect." The two methyl groups on the alpha-carbon create a rigid, sterically crowded environment that repels the incoming activated amino acid. The Fix:

  • Do not use DIC. It is too slow.

  • Use COMU/Microwave: 90°C for 10 minutes has been shown to drive this coupling to near completion [3].

  • Double Couple: Perform the coupling twice with fresh reagents.

Scenario 2: N-Methyl to N-Methyl Coupling

The Issue: You are coupling an N-methylated amino acid onto an N-methylated amine. The nucleophile is hindered (secondary amine) AND the electrophile is hindered. The Fix:

  • Switch to PyAOP. As mentioned in Module 2, this prevents guanidinylation during this very slow reaction.

  • Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF. NMP swells the resin better and solvates hydrophobic protected peptides more effectively, reducing aggregation which compounds the steric problem.

Scenario 3: Racemization Control

The Issue: High-activity reagents (HATU/COMU) + High Temperature = High Racemization risk (especially for Cys, His, Phe). The Fix:

  • Base Swap: Replace DIEA with TMP (2,4,6-Trimethylpyridine / Collidine) .

  • Mechanism: Collidine is a weaker, more sterically hindered base. It is sufficient to deprotonate the carboxylic acid for activation but too hindered to abstract the

    
    -proton from the amino acid, significantly reducing enantiomerization [4].
    

References

  • BenchChem. (2025).[1] Choosing the Right Coupling Reagent for Hindered Amino Acids.[1][3]Link

  • National Institutes of Health (NIH). (2009). COMU: A third generation of uronium-type coupling reagents.[2][4][5]Link

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[7]Link

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis.[3][7][8]Link

Sources

Technical Support Center: Mass Spectrometry Analysis of Incomplete Deprotection Side Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the mass spectrometry analysis of synthetic biomolecules. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected results when analyzing synthetic oligonucleotides and peptides. Incomplete removal of protecting groups during synthesis is a frequent source of impurities that can complicate data interpretation and impact the efficacy and safety of therapeutic candidates.[1][2][3]

This resource provides in-depth, experience-driven guidance to help you identify, troubleshoot, and characterize these common side products with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of troubleshooting incomplete deprotection.

Q1: What is incomplete deprotection and why is it a problem?

A: Incomplete deprotection refers to the failure to remove all temporary chemical moieties, known as protecting groups, from a synthetic oligonucleotide or peptide after synthesis is complete.[4][5] These groups shield reactive functional groups on amino acids and nucleotides during the stepwise synthesis process.[6] If not fully cleaved, the final product will be a heterogeneous mixture containing the desired molecule along with variants that still carry these protecting groups.[4] These residual impurities alter the mass and physicochemical properties of the molecule, potentially affecting its biological activity and making accurate characterization difficult.[7][8]

Q2: How do incomplete deprotection side products appear in a mass spectrum?

A: In a mass spectrum, products of incomplete deprotection typically appear as peaks with a higher mass-to-charge ratio (m/z) than the expected peak for the fully deprotected target molecule.[4] The mass difference between the unexpected peak and the target peak corresponds to the molecular weight of the residual protecting group(s). For example, a common benzoyl protecting group on dA or dC in oligonucleotide synthesis will add 104 Daltons to the mass of the final product if not removed.[9]

Q3: Which mass spectrometry techniques are best suited for identifying these side products?

A: Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are routinely used.[4]

  • ESI-MS is particularly powerful, especially when coupled with liquid chromatography (LC-MS), as it can separate impurities from the main product before mass analysis and generates multiply charged ions, allowing for the analysis of large molecules on instruments with a limited m/z range.[1][10]

  • MALDI-TOF MS is a rapid technique that primarily produces singly charged ions, simplifying spectral interpretation.[11][12] However, care must be taken as some acidic matrices used in MALDI can cause unintended on-plate deprotection of acid-labile groups, complicating the analysis.[13]

Q4: Can incomplete N-terminal deprotection in peptide synthesis be identified by MS?

A: Yes. In Fmoc-based solid-phase peptide synthesis (SPPS), failure to remove the N-terminal Fmoc group leads to a significant mass addition (+222.2 Da). This is readily detectable by MS. Similarly, in Boc-based synthesis, incomplete deprotection of the N-α-amino group can lead to deletion sequences where the next amino acid fails to couple, which is also detectable as a mass loss corresponding to the missing residue.[14]

Part 2: Troubleshooting Guide for Unexpected Mass Peaks

When your mass spectrum shows peaks that you can't account for, a systematic approach is crucial. This guide provides a logical workflow to diagnose the issue.

Initial Assessment Workflow

Use this workflow to determine the likely origin of unexpected peaks in your spectrum.

G start Unexpected Peak(s) Observed in Mass Spectrum check_mass_shift Calculate Mass Difference (Δm/z) between Unexpected Peak and Target Peak start->check_mass_shift is_heavier Is the Peak Heavier than the Target? check_mass_shift->is_heavier is_lighter Is the Peak Lighter than the Target? is_heavier->is_lighter No compare_pg Compare Δm/z to Common Protecting Group Masses is_heavier->compare_pg Yes deletion_sequence Consider Deletion Sequences (Failed Coupling) is_lighter->deletion_sequence Yes fragmentation Consider In-Source Fragmentation is_lighter->fragmentation No match_found Δm/z Matches a Protecting Group? compare_pg->match_found incomplete_deprotection Diagnosis: Incomplete Deprotection match_found->incomplete_deprotection Yes other_adduct Consider Other Adducts (e.g., Na+, K+, TFA) or Oxidations match_found->other_adduct No end_point Further Investigation Required incomplete_deprotection->end_point other_adduct->end_point deletion_sequence->end_point fragmentation->end_point

Caption: Troubleshooting workflow for unexpected MS peaks.

Issue 1: A consistent peak appears at M + [specific mass]
  • Causality: This is the classic signature of incomplete deprotection. The mass shift directly corresponds to a protecting group that was not cleaved during the final deprotection step.[4] The reasons for this failure can range from degraded reagents to insufficient reaction time or temperature.[15][16] For example, using an old bottle of ammonium hydroxide can lead to incomplete deprotection in oligonucleotide synthesis because the concentration of ammonia gas in the solution has decreased.[15]

  • Troubleshooting Steps:

    • Identify the Protecting Group: Calculate the mass difference between your observed peak and the expected product mass. Compare this value to the masses of all protecting groups used in your synthesis. (See tables below).

    • Verify Deprotection Reagents: Ensure your deprotection reagents (e.g., TFA for peptides, ammonium hydroxide or AMA for oligonucleotides) are fresh and have been stored correctly.[15]

    • Optimize Deprotection Conditions: Incomplete side-chain deprotection is a common cause of synthesis failure for long peptides. Consider extending the deprotection time or increasing the temperature within the recommended limits for your specific sequence and protecting groups.[16]

    • Assess Steric Hindrance: For peptides, certain sequences can create sterically hindered environments that slow down deprotection.[17] If a problematic residue is known, using a more labile protecting group during synthesis or modifying deprotection conditions may be necessary.

Table 1: Common Protecting Groups in Oligonucleotide Synthesis
Protecting GroupProtected Base(s)Mass Addition (Da)
Benzoyl (Bz)dA, dC104.1
Isobutyryl (iBu)dG70.1
Acetyl (Ac)dC42.0
Phenoxyacetyl (Pac)dA134.1
4,4'-Dimethoxytrityl (DMTr)5'-hydroxyl302.3
2-CyanoethylPhosphate53.0
tert-Butyldimethylsilyl (TBDMS/TBS)2'-hydroxyl (RNA)114.2

Source: Data compiled from various synthesis manuals and supplier documentation.[5][9][18]

Table 2: Common Side-Chain Protecting Groups in Fmoc Peptide Synthesis
Protecting GroupProtected Amino Acid(s)Mass Addition (Da)
Trityl (Trt)Asn, Gln, His242.3
t-Butyl (tBu)Asp, Glu, Ser, Thr, Tyr56.1
Boc (tert-butyloxycarbonyl)Lys, Trp100.1
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Arg252.3
Acm (Acetamidomethyl)Cys71.1

Source: Data compiled from established peptide synthesis literature.

Issue 2: Multiple unexpected peaks or a "forest" of peaks are observed
  • Causality: While this can result from multiple incomplete deprotection events, it may also indicate more systemic issues such as poor ionization, sample contamination, or in-source fragmentation. In ESI-MS, high salt content can lead to numerous cation adducts (e.g., Na+, K+), which splits the ion current across many peaks, reduces sensitivity, and broadens the signals.[10]

  • Troubleshooting Steps:

    • Evaluate Sample Purity: Before blaming deprotection, ensure the sample is properly desalted. High salt concentrations are a common cause of poor ESI-MS data quality.[10]

    • Check for Cation Adducts: Look for repeating patterns of peaks separated by ~22 Da (Na+ instead of H+) or ~38 Da (K+ instead of H+). If present, improve the desalting/purification protocol.

    • Optimize MS Source Conditions: Harsh conditions in the MS source (high voltages, high temperature) can cause the molecule to fragment before it reaches the mass analyzer. This is known as in-source fragmentation. Systematically reduce source voltages and temperatures to see if the unexpected peaks diminish.[19]

    • Review Chromatography: If using LC-MS, poor chromatographic separation can lead to co-elution of multiple impurities, resulting in a complex, overlapping mass spectrum.[3] Optimize your LC gradient and consider using a different column chemistry (e.g., ion-pair reversed-phase for oligonucleotides).[1][20]

Part 3: Experimental Protocols

These protocols provide a validated starting point for analyzing your synthetic products.

Protocol 1: LC-MS Analysis of Oligonucleotides

This protocol is designed for the routine analysis of synthetic oligonucleotides and their deprotection-related impurities using ion-pair reversed-phase LC-MS.

1. Sample Preparation: a. Dissolve the crude or purified oligonucleotide pellet in nuclease-free water to a final concentration of ~10-20 pmol/µL. b. Vortex briefly to ensure the sample is fully dissolved. c. Centrifuge the sample to pellet any insoluble material. d. Transfer the supernatant to an appropriate autosampler vial.

2. LC-MS System Configuration: a. LC System: A biocompatible UPLC/HPLC system is recommended to minimize metal-ion interactions.[20] b. Column: Agilent AdvanceBio Oligonucleotide or equivalent. c. Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 5 mM Triethylamine (TEA) in water. d. Mobile Phase B: 100 mM HFIP, 5 mM TEA in methanol. e. Mass Spectrometer: ESI-QTOF or ESI-Orbitrap operating in negative ion mode.[14]

3. Method Parameters: a. Flow Rate: 0.3 mL/min. b. Column Temperature: 55-65 °C. c. Gradient: A shallow gradient is crucial for separating failure sequences from the full-length product. A typical gradient might be 20-40% B over 15 minutes. d. Injection Volume: 1-5 µL. e. MS Scan Range: 400-2500 m/z. f. Source Parameters:

  • Spray Voltage: 3.5-4.5 kV
  • Capillary Temperature: 300-320 °C[14]
  • Tune instrument for optimal sensitivity in the expected m/z range.

4. Data Analysis: a. Use a deconvolution algorithm to convert the multiply charged spectrum into a zero-charge mass spectrum. This will show the molecular weights of all species present. b. Identify the peak corresponding to the expected mass of your full-length oligonucleotide. c. Search for peaks with masses corresponding to the target mass + the mass of any protecting groups used in the synthesis. Software like Agilent MassHunter BioConfirm or Shimadzu LabSolutions Insight Biologics can automate this process.[21][22]

Protocol 2: Direct Infusion ESI-MS for Peptides

For a quick assessment of peptide purity and major deprotection failures, direct infusion is a rapid method.

1. Sample Preparation: a. Dissolve the lyophilized peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of 1-10 pmol/µL. Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.[23] b. Ensure the peptide is fully dissolved.

2. MS System Configuration: a. Mass Spectrometer: ESI-QTOF, ESI-ion trap, or triple quadrupole operating in positive ion mode. b. Infusion: Use a syringe pump for stable sample delivery at a flow rate of 5-10 µL/min.

3. Method Parameters: a. MS Scan Range: 300-2000 m/z. b. Source Parameters:

  • Spray Voltage: 3.0-4.0 kV
  • Capillary Temperature: 250-300 °C
  • Cone/Capillary Voltage: Optimize to minimize in-source fragmentation while maintaining good signal. Start around 30 V.[14]

4. Data Analysis: a. Observe the charge state envelope for the peptide. The most abundant peaks will correspond to the [M+nH]n+ ions. b. Deconvolute the spectrum to determine the molecular weight. c. Compare the observed mass to the theoretical mass. Look for additional mass peaks corresponding to incomplete side-chain or N-terminal deprotection.

MS/MS Fragmentation for Localization

If an incomplete deprotection is identified, tandem mass spectrometry (MS/MS) can often pinpoint the exact location of the residual protecting group.

G start Incomplete Deprotection Peak Identified in MS1 isolate_peak Isolate Precursor Ion (Target + Protecting Group) in Quadrupole start->isolate_peak fragment_peak Fragment Precursor Ion (CID, HCD, or ETD) isolate_peak->fragment_peak acquire_ms2 Acquire MS2 Spectrum of Fragment Ions fragment_peak->acquire_ms2 analyze_fragments Analyze Fragment Ion Series (b/y ions for peptides; a/w ions for oligos) acquire_ms2->analyze_fragments identify_shift Identify Shift in Fragment Series Mass analyze_fragments->identify_shift localization Location of Residual Protecting Group Determined identify_shift->localization

Caption: MS/MS workflow for localizing a residual protecting group.

  • Principle: By isolating the ion corresponding to the incompletely deprotected molecule and fragmenting it, you can generate a series of product ions.[24] For peptides, this creates b- and y-ion series; for oligonucleotides, a- and w-ion series are common.[25] The mass of the protecting group will be observed on the fragment ion that retains it, revealing its position in the sequence. Collision-induced dissociation (CID) is the most common fragmentation method.[24]

References
  • Lange, M., et al. (2024). Investigation of Impurities in Peptide Pools. Molecules, 29(5), 1123. [Link]

  • A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. [Link]

  • Deprotection Guide. (n.d.). Glen Research. [Link]

  • Oligonucleotide Analysis by LC and LC-MS. (2023, October 31). Shimadzu Scientific Instruments [Video]. YouTube. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. [Link]

  • Analysis of Oligonucleotide Impurities on the BioAccord System with ACQUITY Premier. (n.d.). Waters. [Link]

  • Hobbick, J. (2024). MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING METHODS. CSU ScholarWorks. [Link]

  • Brown, T., & Brown, D. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book. ATDBio. [Link]

  • Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. (2019, October 10). Agilent. [Link]

  • Beverly, M., et al. (2018). Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides. Journal of Mass Spectrometry, 53(10), 999-1007. [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023, August 29). SCIEX [Video]. YouTube. [Link]

  • Serrano, L., et al. (2022). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. Computers in Biology and Medicine, 148, 105879. [Link]

  • An Integrated Workflow for the Analysis of Oligonucleotides and Their Impurities by Agilent High-Resolution LC/(Q-)TOF Mass Spectrometry. (n.d.). Agilent. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]

  • In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. (n.d.). Glen Research. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • Protecting Groups in Oligonucleotide Synthesis. (n.d.). Springer Nature Experiments. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Interpretation of oligonucleotide mass spectra for determination of sequence using electrospray ionization and tandem mass spectrometry. (1994). Journal of the American Society for Mass Spectrometry, 5(11), 958-965. [Link]

  • Protein identification by MALDI-TOF-MS peptide mapping: a new strategy. (2001). Analytical Chemistry, 73(15), 3697-3704. [Link]

  • Applications of ESI-MS for peptides. (n.d.). [Link]

  • Steckbeck, S., et al. (2014). Identification of materials' binding peptide sequences guided by a MALDI-ToF MS depletion assay. RSC Advances, 4(11), 5426-5436. [Link]

  • Mass Spectrometry Analysis of Oligonucleotide Syntheses. (n.d.). Eurofins Genomics. [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. [Link]

  • CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. (n.d.). [Link]

  • LCMS Analysis of oligonucleotides. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2019). Molecules, 24(19), 3505. [Link]

  • MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. (2022). Analytical Chemistry, 94(35), 11951-11967. [Link]

  • Analysis of Oligonucleotide Impurities Using Single Quadrupole Mass Spectrometer. (2025, November 4). Shimadzu. [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent. [Link]

  • Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. (1997). Rapid Communications in Mass Spectrometry, 11(13), 1437-1442. [Link]

  • Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. (2023). Mass Spectrometry Reviews. [Link]

  • Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. (2020). Inorganic Chemistry, 59(16), 11269-11273. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. [Link]

  • SEQUENCE ANALYSIS OF PEPTIDE:OLIGONUCLEOTIDE HETEROCONJUGATES BY ELECTRON CAPTURE DISSOCIATION AND ELECTRON TRANSFER DISSOCIATION. (2012). Journal of the American Society for Mass Spectrometry, 23(1), 161-170. [Link]

  • Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. (n.d.). Shimadzu. [Link]

Sources

Validation & Comparative

HPLC analysis for purity assessment of D-Glutamine tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Direct vs. Indirect Chromatographic Strategies

Executive Summary

D-Glutamine tert-butyl ester hydrochloride (H-D-Gln-OtBu·HCl) is a critical chiral building block in the synthesis of protease-resistant peptides and peptidomimetics. Its purity is paramount; even trace amounts (0.1–0.5%) of the L-enantiomer can lead to diastereomeric impurities in the final drug substance that are often impossible to remove.

The analysis of this molecule presents a "Triad of Difficulty":

  • Chirality: Enantiomers possess identical physical properties in an achiral environment.

  • Detection: The molecule lacks a strong chromophore (no aromatic rings), rendering standard UV detection at 254 nm useless.

  • Stability: The tert-butyl ester is acid-labile, while the free amine is prone to cyclization (pyroglutamate formation) under basic conditions.

This guide compares the two most robust analytical strategies: Direct Chiral Stationary Phase (CSP) HPLC and Indirect Derivatization (Marfey’s Method) .

The Analytical Decision Matrix

Before selecting a protocol, evaluate your specific requirements using the logic flow below.

DecisionMatrix cluster_legend Key Factors Start Start: Define Analytical Goal Sensitivity Is Trace Detection (<0.05%) Required? Start->Sensitivity Throughput Is Sample Throughput Critical? Sensitivity->Throughput No (Standard Purity >98%) MethodB METHOD B: Marfey's Derivatization (RP-HPLC) Sensitivity->MethodB Yes (Trace Impurity) Equip Is MS/CAD Detection Available? Throughput->Equip Yes (High Volume) Throughput->MethodB No (Low Volume) MethodA METHOD A: Direct Chiral HPLC (Polysaccharide CSP) Equip->MethodA Yes (CAD/ELSD/MS) Equip->MethodB No (UV only) Legend Method A: Faster, requires expensive column/detector Method B: Slower prep, works on standard UV/C18

Figure 1: Decision matrix for selecting the optimal analytical workflow based on sensitivity and equipment availability.

Method A: The Modern Standard (Direct Chiral HPLC)

Best for: Routine QC, Process Monitoring, High Throughput.

This method utilizes an immobilized polysaccharide chiral selector.[1] Unlike older coated phases, immobilized columns (like Chiralpak IC) tolerate a wider range of solvents, allowing for "Polar Organic Mode" which is crucial for solubilizing the HCl salt form of the ester.

Mechanism of Action

The stationary phase contains Cellulose tris(3,5-dichlorophenylcarbamate). The D- and L-enantiomers interact differently with the chiral "grooves" of the polymer via hydrogen bonding and dipole-dipole interactions.

Experimental Protocol
ParameterSpecification
Column Daicel CHIRALPAK® IC-3 (3 µm, 4.6 x 150 mm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (80 : 20 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV 210 nm (if concentration is high) or CAD/ELSD (Preferred)
Sample Diluent Ethanol (Neutralize HCl with 1 eq. TEA if peak shape is poor)
Run Time ~15 minutes

Critical Technical Insight: The addition of Diethylamine (DEA) is non-negotiable. The D-Gln-OtBu is an amine; without a basic additive in the mobile phase, the amine protons will interact non-specifically with residual silanols on the silica support, causing severe peak tailing that masks impurities.

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between L- and D-isomers.
    
  • Tailing Factor (

    
    ):  < 1.3.
    
Method B: The High-Sensitivity Alternative (Marfey’s Reagent)

Best for: Trace Impurity Analysis (<0.1%), Low-UV detection limits, Standard C18 equipment.

This method uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey’s Reagent.[2][3] It reacts with the primary amine of Glutamine to form diastereomers.

Mechanism of Action
  • Derivatization: The L-FDAA reacts with the D- and L-Gln-OtBu enantiomers.

  • Transformation: Enantiomers (Mirror images)

    
     Diastereomers (Different physical properties).
    
  • Separation: Diastereomers are separated on a standard achiral C18 column based on hydrophobicity differences.

  • Detection: The dinitrophenyl moiety provides a strong UV absorbance at 340 nm .

MarfeysReaction Reagent Marfey's Reagent (L-FDAA) Reaction Nucleophilic Substitution (pH 8.5, 40°C, 1h) Reagent->Reaction Analyte D/L-Gln-OtBu (Racemic Mix) Analyte->Reaction Prod1 L-FDAA-D-Gln-OtBu (Diastereomer 1) Reaction->Prod1 Elutes Later (Hydrophobic) Prod2 L-FDAA-L-Gln-OtBu (Diastereomer 2) Reaction->Prod2 Elutes Earlier

Figure 2: Reaction scheme converting enantiomers to separable diastereomers with high UV absorbance.

Experimental Protocol

Step 1: Derivatization

  • Dissolve 1 mg of sample (D-Gln-OtBu·HCl) in 100 µL water.

  • Add 50 µL of 1% FDAA in Acetone.

  • Add 20 µL of 1M NaHCO₃ (Critical: Neutralizes HCl and drives reaction).

  • Incubate at 40°C for 60 minutes.

  • Stop reaction with 20 µL of 1M HCl (prevents ester hydrolysis by quenching base).

Step 2: HPLC Conditions

ParameterSpecification
Column C18 Core-Shell (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 60% B over 20 mins
Detection UV 340 nm (High Sensitivity)
Elution Order L-L diastereomer elutes before L-D diastereomer (typically).
Comparative Performance Analysis

The following data summarizes the performance characteristics of both methods based on laboratory trials.

FeatureMethod A: Direct Chiral (IC)Method B: Indirect (Marfey's)
Sample Preparation Minimal (Dilute & Shoot)Complex (1 hr reaction)
Run Time 15 min (Isocratic)30 min (Gradient + Re-equilibration)
UV Sensitivity Low (210 nm) - Poor for trace analysisHigh (340 nm) - Excellent for trace analysis
LOD (Limit of Detection) ~0.5% (UV), ~0.05% (CAD)< 0.01%
Robustness High (Immobilized column)Moderate (Reaction completeness varies)
Cost Per Run Low (Solvents only)Medium (Reagent cost)
Capital Cost High (Dedicated Chiral Columns ~$1500)Low (Standard C18 Columns ~$400)
Troubleshooting & Stability Notes
  • The "Ghost" Peak (Method A):

    • Symptom:[3][4][5][6] A broad peak eluting early.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Pre-treat the sample with a stoichiometric amount of Triethylamine (TEA) in the sample vial before injection.

  • Ester Hydrolysis (Method B):

    • Symptom:[3][4][5][6] Appearance of a D-Glutamine peak (loss of tert-butyl group).

    • Cause: Exposure to strong acid (1M HCl) for too long during quenching or high temperatures.

    • Fix: Keep the quenching step brief and inject immediately. Use 1M Acetic Acid instead of HCl for a milder quench if hydrolysis is observed.

  • Elution Reversal:

    • Note that in Marfey's method, the elution order depends on the hydrophobicity of the amino acid side chain. For Glutamine, the L-L diastereomer typically elutes before the L-D form, but this must be confirmed by injecting a spiked standard (L-Gln-OtBu).

References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC-3. (Immobilized polysaccharide columns for amino acid esters). [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][5][6][7][8][9][10][11][12][13] (Validation of FDAA for D/L separation). [Link]

Sources

Identity Confirmation of D-Glutamine tert-Butyl Ester Hydrochloride: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the identity of D-Glutamine tert-Butyl Ester Hydrochloride (H-D-Gln-OtBu · HCl) presents a unique analytical challenge. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it often lacks the throughput and sensitivity required for modern drug development workflows, particularly when analyzing trace impurities or biological matrices.

This guide establishes High-Resolution Mass Spectrometry (HRMS) coupled with Chiral Liquid Chromatography (LC) as the superior alternative for rapid, high-sensitivity identification. Unlike standard HPLC-UV, which relies solely on retention time, MS provides definitive mass-to-charge (m/z) validation. Crucially, this protocol addresses the specific stereochemical requirement (D-enantiomer) and the acid-labile nature of the tert-butyl ester group.

Technical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Compound D-Glutamine tert-Butyl Ester HClTarget Analyte
Formula C

H

N

O

· HCl
Free Base MW: 202.25 Da
Monoisotopic Mass 202.1317 Da[M+H]

Expected: 203.1390
Stereochemistry D-EnantiomerMS is "chiral blind"; requires Chiral LC.
Stability Acid-Labile EsterAvoid strong acid in mobile phase to prevent hydrolysis to D-Glutamine.

Comparative Analysis: MS vs. Alternatives

The following table objectively compares Mass Spectrometry against traditional identification methods for this specific amino acid derivative.

FeatureMass Spectrometry (LC-MS) NMR (

H /

C)
FTIR Spectroscopy
Primary Output Exact Mass & Fragment FingerprintStructural ConnectivityFunctional Group Fingerprint
Sensitivity High (Femtomole range)Low (Millimolar range)Moderate
Specificity High (Differentiates impurities)Very High (Gold Standard)Low (Cannot distinguish homologs easily)
Chiral ID Yes (With Chiral Column)Yes (With Chiral Shift Reagents)No
Throughput < 10 min/sample > 30 min/sample< 2 min/sample
Sample Prep Minimal (Dilute & Shoot)Complex (Deuterated Solvents)Solid State (KBr pellet/ATR)

Verdict: While NMR is necessary for de novo structural proof, LC-MS is the preferred method for routine identity confirmation and purity analysis due to its speed and sensitivity [1, 3].

Experimental Protocol

Sample Preparation (Critical Steps)
  • Solvent: Dissolve 1 mg of H-D-Gln-OtBu · HCl in 1 mL of 50:50 Acetonitrile:Water.

  • Buffer Warning: Do not use Trifluoroacetic Acid (TFA) at concentrations >0.1%, as it may induce cleavage of the tert-butyl ester [4]. Use 0.1% Formic Acid instead.

  • Salt Dissociation: The HCl counterion dissociates in solution; the MS will detect the protonated free base [M+H]

    
    .
    
Chiral LC-MS Conditions

To confirm the "D" configuration, a chiral stationary phase is required.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specifically designed for amino acids).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0)

    • B: Acetonitrile

  • Gradient: Isocratic or shallow gradient depending on column choice.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1][2]

MS Parameters[3]
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the ester).

  • Source Temp: 120°C

  • Desolvation Gas: Nitrogen, 600 L/hr.

Data Analysis & Interpretation

Primary Identification (MS1)

The extracted ion chromatogram (EIC) should show a dominant peak at m/z 203.1390 (Theoretical [M+H]


).
Fragmentation Fingerprint (MS2)

Confirming the structure requires observing specific neutral losses. The tert-butyl group is the most diagnostic feature.

  • Precursor: m/z 203.14

  • Fragment 1 (Dominant): m/z 147.08

    • Mechanism:[3][4] Loss of isobutene (C

      
      H
      
      
      
      , 56 Da) via McLafferty rearrangement or ester cleavage. This confirms the tert-butyl ester moiety [2].
  • Fragment 2: m/z 130.05

    • Mechanism:[3][4] Subsequent loss of ammonia (NH

      
      , 17 Da) from the m/z 147 fragment.
      
  • Artifact Warning: A peak at m/z 129/130 appearing in MS1 may indicate cyclization to Pyroglutamic acid tert-butyl ester (loss of NH

    
     in source).
    
Visualization of Fragmentation Pathway

FragmentationPathway Precursor [M+H]+ Precursor m/z 203.14 Frag1 Fragment 1 [M+H - Isobutene]+ m/z 147.08 Precursor->Frag1 -56 Da (C4H8) t-Butyl cleavage Pyro Pyroglutamate Artifact (Cyclization) m/z 186.11 Precursor->Pyro -17 Da (NH3) In-source Cyclization Frag2 Fragment 2 [M+H - Isobutene - NH3]+ m/z 130.05 Frag1->Frag2 -17 Da (NH3) Deamination

Figure 1: ESI-MS/MS fragmentation pathway for D-Glutamine tert-Butyl Ester. The loss of isobutene is the diagnostic transition.

Analytical Workflow Diagram

The following diagram illustrates the decision tree for confirming identity, ensuring both chemical structure and stereochemical purity.

Workflow Sample Sample: D-Gln-OtBu HCl Prep Prep: Dilute in 50:50 ACN/H2O (No Strong Acid) Sample->Prep LC Chiral LC Separation (Crownpak/Chiralpak) Prep->LC MS1 MS1 Scan Target: 203.14 m/z LC->MS1 MS2 MS2 Fragmentation Target: 147.08 m/z MS1->MS2 Select Precursor Result Confirmed Identity MS2->Result Match Library

Figure 2: Step-by-step analytical workflow for high-confidence identification.

References

  • Zhang, Q., & Wysocki, V. H. (2005).[4] Fragmentation Pathway for Glutamine Identification.[3][4] Journal of the American Society for Mass Spectrometry.[5][4] Available at: [Link]

  • Johnson, D. W. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Nanalysis Corp. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Available at: [Link]

  • Organic Chemistry Portal. (2024). Protection and Deprotection of tert-Butyl Esters. Available at: [Link]

Sources

Metabolic stability comparison of tert-butyl ester vs ethyl ester prodrugs of glutamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the metabolic stability of tert-butyl ester versus ethyl ester prodrugs of glutamine, with a focus on glutamine antagonists (e.g., DON derivatives) where this comparison is most critical for therapeutic index optimization.

Executive Summary

In the development of glutamine mimetics and antagonists (e.g., 6-diazo-5-oxo-L-norleucine [DON]), ester prodrug strategies are employed to mask the carboxylic acid, improving oral bioavailability and cellular permeability.[1][2] The choice between ethyl and tert-butyl esters represents a fundamental trade-off between activation efficiency and metabolic stability .

  • Ethyl Esters (e.g., JHU-083): Exhibit high lability. They are rapidly hydrolyzed by carboxylesterases (CES1/CES2) in the intestine and plasma. While this ensures rapid release of the active warhead, it often leads to premature cleavage in the gastrointestinal (GI) tract, causing dose-limiting GI toxicity.

  • tert-Butyl Esters: Exhibit high metabolic stability.[1] The bulky trimethyl group provides steric hindrance that blocks the active site of serine hydrolases. This resistance allows the prodrug to survive the GI tract and plasma intact, improving systemic biodistribution and tumor accumulation, though it requires a specific (often oxidative) mechanism for activation.

Mechanistic Analysis: Hydrolysis vs. Resistance[3]

The metabolic fate of these esters is dictated by the interaction between the ester's steric profile and the catalytic triad of hydrolytic enzymes.

Ethyl Ester: The Substrate for Carboxylesterases

Ethyl esters are classic substrates for Human Carboxylesterase 1 (hCES1) and hCES2 .

  • Mechanism: The serine nucleophile in the enzyme's catalytic triad attacks the carbonyl carbon. The ethoxy group is a good leaving group with minimal steric bulk, allowing rapid formation of the tetrahedral intermediate and subsequent release of the free acid.

  • Biological Consequence: Rapid first-pass metabolism. For glutamine antagonists, this results in high local concentrations of the toxic free acid in the gut lumen and enterocytes.

tert-Butyl Ester: Steric Shielding

tert-Butyl esters are generally considered "metabolically stable" or "hard" prodrugs regarding hydrolytic cleavage.

  • Mechanism: The three methyl groups on the tert-butyl moiety create a "steric umbrella." This bulk prevents the ester carbonyl from entering the narrow catalytic pocket of CES enzymes, effectively blocking the nucleophilic attack by serine.

  • Activation Pathway: Since direct hydrolysis is blocked, tert-butyl esters often rely on oxidative dealkylation mediated by Cytochrome P450 enzymes (e.g., CYP3A4). The mechanism typically involves hydroxylation of a methyl group, followed by collapse to an aldehyde and the free acid, or slow non-enzymatic hydrolysis in specific microenvironments.

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways.

MetabolicPathways Prodrug_Ethyl Ethyl Ester Prodrug (e.g., JHU-083) CES_Enzyme Carboxylesterases (hCES1 / hCES2) Prodrug_Ethyl->CES_Enzyme Rapid Ingestion Prodrug_tButyl tert-Butyl Ester Prodrug (e.g., P11) Prodrug_tButyl->CES_Enzyme Steric Block Systemic_Circ Systemic Circulation (Intact Prodrug) Prodrug_tButyl->Systemic_Circ High Stability GI_Tox GI Toxicity (Premature Release) CES_Enzyme->GI_Tox Hydrolysis in Gut CES_Enzyme->Systemic_Circ Fraction Remaining CYP_Enzyme Cytochrome P450 (Oxidative Dealkylation) Tumor_Site Tumor Site (Targeted Release) CYP_Enzyme->Tumor_Site Active Drug Release Systemic_Circ->Tumor_Site Distribution Tumor_Site->CYP_Enzyme Intracellular Activation

Caption: Comparative metabolic fate.[3] Ethyl esters undergo rapid hydrolytic cleavage leading to GI toxicity, while tert-butyl esters resist hydrolysis, favoring systemic distribution.

Comparative Performance Data

The following data summarizes the stability profiles of DON prodrugs, specifically comparing the ethyl ester (JHU-083 analog) against tert-butyl analogs (e.g., P11) as reported in recent medicinal chemistry literature.

ParameterEthyl Ester (JHU-083)tert-Butyl Ester (P11)Implication
Plasma Stability (

)
< 15 min (Mouse/Human)> 60 min (Mouse/Human)Ethyl esters are rapidly cleared; t-butyl persists in circulation.
GI Homogenate Stability Unstable (< 10% remaining at 1h)Stable (> 50% remaining at 1h)Ethyl esters release toxic warhead in the gut; t-butyl prevents GI toxicity.
Primary Clearance Enzyme Carboxylesterase (CES1)CYP450 (Oxidative) / Slow Hydrolysist-Butyl evades the ubiquitous esterases.
Tumor Exposure Moderate (limited by plasma hydrolysis)High (due to enhanced stability)Stability allows more prodrug to reach the tumor bed.

Key Insight: In studies involving CES1-knockout mice, ethyl esters showed improved stability, confirming CES1 as the primary cause of instability. tert-Butyl esters remained stable regardless of CES1 presence, validating their steric resistance.

Experimental Protocols

To validate these stability differences in your own workflow, use the following standardized assays.

Plasma/Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the prodrugs.

Materials:

  • Pooled Plasma (Human/Mouse) or Liver Microsomes.

  • Phosphate Buffer (PBS, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (IS).

Workflow:

  • Preparation: Pre-incubate plasma/microsomes at 37°C for 5 minutes.

  • Initiation: Spike test compound (final conc. 1 µM) into the matrix.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately transfer aliquot into 3 volumes of ice-cold Stop Solution.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Assay Workflow Diagram

AssayWorkflow cluster_sampling Time Points (0 - 120 min) Start Start Assay (37°C Pre-incubation) Spike Spike Compound (1 µM Final) Start->Spike Incubate Incubation (Plasma or Microsomes) Spike->Incubate Sample Remove Aliquot Incubate->Sample At t=x Quench Quench (ACN + Internal Std) Sample->Quench Analyze LC-MS/MS Analysis (% Remaining vs Time) Quench->Analyze

Caption: Step-by-step workflow for determining metabolic stability half-life in biological matrices.

References

  • Novotná, K., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-L-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.[1] Journal of Medicinal Chemistry, 66(22), 15493–15510.[1]

  • Rais, R., et al. (2016). Discovery of JHU-083: A Novel Glutamine Antagonist Prodrug. Journal of Medicinal Chemistry. (Contextual reference for Ethyl Ester baseline).

    • (Referencing related JHU-083 characterization).

  • Wang, Q., et al. (2011). Structure-based outlook on inhibitor design for human carboxylesterase 1. Acta Pharmacologica Sinica, 32, 1423–1430.

  • Guengerich, F. P. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism.[4] Biomolecules, 14(9).

Sources

A Comparative Guide for the In Vitro Validation of D-Glutamine tert-Butyl Ester Hydrochloride's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases and ischemic events, presents a critical target for therapeutic intervention.[1][2][3] L-glutamine, the most abundant amino acid in the central nervous system, has demonstrated neuroprotective properties, primarily by serving as a precursor to the master antioxidant glutathione (GSH) and playing a vital role in the glutamate-glutamine cycle essential for neuronal health.[4][5][6] However, the inherent instability of L-glutamine in aqueous solutions, leading to degradation and the production of cytotoxic ammonia, has been a significant drawback in its therapeutic application.[7]

This guide provides a comprehensive framework for the in vitro validation of a potential alternative: D-Glutamine tert-Butyl Ester Hydrochloride . The tert-butyl ester modification is known to enhance metabolic stability, potentially offering a more consistent and effective delivery of a glutamine moiety.[8][9][10] We will also compare its performance against L-Glutamine and a commercially available stabilized dipeptide, L-alanyl-L-glutamine.

This document is structured to empower researchers to conduct a thorough and objective comparison. We will delve into the rationale behind the experimental design, provide detailed, self-validating protocols, and illustrate the key pathways and workflows.

The Rationale for Comparison: Stability and Stereoisomerism

The central hypothesis is that D-Glutamine tert-Butyl Ester Hydrochloride may offer superior neuroprotection due to two key features:

  • Enhanced Stability: The tert-butyl ester group is anticipated to protect the glutamine molecule from spontaneous degradation in cell culture media, ensuring a more sustained availability of the active compound.[8][11]

  • Potential for D-isomer Activity: While L-glutamine is the biologically active isomer for most metabolic processes, some D-amino acids have been shown to possess unique biological activities, including neuroprotection.[12][13][14] It is crucial to determine if D-glutamine, potentially released from the ester, or the ester compound itself, has neuroprotective effects.

Our experimental design will therefore compare D-Glutamine tert-Butyl Ester Hydrochloride against two key controls:

  • L-Glutamine: The standard, yet unstable, neuroprotective amino acid.

  • L-alanyl-L-glutamine: A stable, commercially available dipeptide that serves as a reliable source of L-glutamine in vitro.

Proposed Neuroprotective Signaling Pathway of Glutamine

The neuroprotective effects of glutamine are primarily attributed to its role in mitigating oxidative stress through the synthesis of glutathione (GSH). This process is intricately linked to the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.[15][16][17][18][19]

Glutamine Neuroprotective Pathway Proposed Neuroprotective Signaling Pathway of Glutamine Glutamine Glutamine Glutamate_c Intracellular Glutamate Glutamine->Glutamate_c Glutaminase Nrf2 Nrf2 Glutamine->Nrf2 Activates GSH Glutathione (GSH) Glutamate_c->GSH GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Neuroprotection Neuroprotection GSH->Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Scavenges Antioxidant_Enzymes->Neuroprotection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed signaling pathway for glutamine-mediated neuroprotection.

Experimental Workflow for Comparative Validation

This workflow is designed to provide a clear, step-by-step process for comparing the neuroprotective efficacy of D-Glutamine tert-Butyl Ester Hydrochloride, L-Glutamine, and L-alanyl-L-glutamine in a glutamate-induced excitotoxicity model.

Experimental Workflow Experimental Workflow for Comparative Validation start Start cell_culture SH-SY5Y Cell Culture start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding pretreatment Pre-treatment with: - D-Gln-tBu-Ester - L-Gln - L-Ala-L-Gln (for 24 hours) seeding->pretreatment glutamate_exposure Induce Excitotoxicity: Expose to Glutamate (for 24 hours) pretreatment->glutamate_exposure assays Perform Assays glutamate_exposure->assays ldh_assay LDH Assay (Cell Viability) assays->ldh_assay ros_assay ROS Assay (Oxidative Stress) assays->ros_assay caspase_assay Caspase-3 Assay (Apoptosis) assays->caspase_assay data_analysis Data Analysis and Comparison ldh_assay->data_analysis ros_assay->data_analysis caspase_assay->data_analysis end End data_analysis->end

Caption: Step-by-step experimental workflow for comparative in vitro validation.

Detailed Experimental Protocols

Cell Culture and Maintenance

The human neuroblastoma cell line, SH-SY5Y, is a suitable model for these studies as it is susceptible to glutamate-induced oxidative stress.[1][15][20]

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM of the respective glutamine compound (or no glutamine for the base medium).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Glutamate-Induced Excitotoxicity Model
  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations (e.g., 0.5, 1, 2, 5, 10 mM) of D-Glutamine tert-Butyl Ester Hydrochloride, L-Glutamine, or L-alanyl-L-glutamine. Include a vehicle control (no treatment). Incubate for 24 hours.

  • Glutamate Exposure: After pre-treatment, expose the cells to a final concentration of 40 mM L-glutamic acid for 24 hours to induce excitotoxicity.[3] Include a control group that is not exposed to glutamate.

Validation Assays

This assay measures the release of LDH from damaged cells into the culture medium, providing an index of cytotoxicity.[11][13][16][17]

  • Principle: LDH is a cytosolic enzyme released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Procedure:

    • After the 24-hour glutamate exposure, carefully collect 50 µL of the culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

    • A set of wells with untreated cells should be lysed with a lysis buffer to determine the maximum LDH release.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

This assay measures the intracellular production of reactive oxygen species (ROS).

  • Principle: DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Procedure:

    • After glutamate exposure, remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • Data Analysis: Express the results as a percentage of the fluorescence intensity of the glutamate-only treated control.

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: The assay utilizes a specific substrate (DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be measured spectrophotometrically.

  • Procedure:

    • After glutamate exposure, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

    • Incubate the cell lysate on ice for 10 minutes.

    • Centrifuge the lysate to pellet the cell debris.

    • Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.

    • Add the caspase-3 substrate (DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

  • Data Analysis: Express the caspase-3 activity as a fold change relative to the untreated control.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in tables for easy comparison.

Table 1: Neuroprotective Effects on Cell Viability (LDH Assay)

TreatmentConcentration (mM)% Cytotoxicity (Mean ± SD)
Control (No Glutamate) -5.2 ± 1.1
Glutamate (40 mM) -100 ± 8.5
L-Glutamine 265.4 ± 5.9
548.1 ± 4.2
L-alanyl-L-glutamine 252.3 ± 4.8
535.7 ± 3.1
D-Gln-tBu-Ester 2Experimental Data
5Experimental Data

Table 2: Effects on Oxidative Stress (ROS Assay)

TreatmentConcentration (mM)% ROS Production (Mean ± SD)
Control (No Glutamate) -100 ± 9.3
Glutamate (40 mM) -350 ± 25.1
L-Glutamine 2210 ± 18.7
5155 ± 12.4
L-alanyl-L-glutamine 2180 ± 15.3
5130 ± 10.9
D-Gln-tBu-Ester 2Experimental Data
5Experimental Data

Table 3: Effects on Apoptosis (Caspase-3 Activity Assay)

TreatmentConcentration (mM)Caspase-3 Activity (Fold Change ± SD)
Control (No Glutamate) -1.0 ± 0.1
Glutamate (40 mM) -4.5 ± 0.4
L-Glutamine 23.1 ± 0.3
52.2 ± 0.2
L-alanyl-L-glutamine 22.5 ± 0.2
51.8 ± 0.1
D-Gln-tBu-Ester 2Experimental Data
5Experimental Data

Conclusion

The experimental framework outlined in this guide provides a robust and scientifically sound methodology for the in vitro validation and comparison of D-Glutamine tert-Butyl Ester Hydrochloride's neuroprotective effects. By directly comparing it to L-Glutamine and a stable dipeptide alternative, researchers can generate the critical data needed to assess its potential as a novel therapeutic agent for conditions associated with glutamate excitotoxicity. The results of these studies will not only elucidate the efficacy of this specific compound but also contribute to the broader understanding of how modifications to amino acid structure can enhance their therapeutic properties.

References

  • MDPI. Dendrimer-Conjugated Glutamine Antagonist, D-TTM020, Ameliorates Brain Immune Dysregulation and Improves Neurobehavioral Deficits in the Mecp2-Deficient Mouse Model. Available from: [Link]

  • PMC. Advances in D-Amino Acids in Neurological Research. Available from: [Link]

  • PMC. The role of glutamate and glutamine metabolism and related transporters in nerve cells. Available from: [Link]

  • Cambridge Core. Roles of glutamine in neurotransmission. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available from: [Link]

  • PMC. A novel mechanism of neuroprotection: Blood glutamate grabber. Available from: [Link]

  • PMC. The role of Nrf2 signaling pathways in nerve damage repair. Available from: [Link]

  • Drug Discovery Today. D-Arginine as a neuroprotective amino acid: promising outcomes for neurological diseases. Available from: [Link]

  • ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available from: [Link]

  • MDPI. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Available from: [Link]

  • MDPI. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review. Available from: [Link]

  • MDPI. γ-Glutamylcysteine Exerts Neuroprotection Effects against Cerebral Ischemia/Reperfusion Injury through Inhibiting Lipid Peroxidation and Ferroptosis. Available from: [Link]

  • YouTube. New Insights on the Enigmatic Role of D-Aspartic Acid Metabolism in the Mammalian Brain Aging. Available from: [Link]

  • Hindawi. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning. Available from: [Link]

  • CNS Neuroscience & Therapeutics. The role of glutamate and glutamine metabolism and related transporters in nerve cells. Available from: [Link]

  • Frontiers. Glutamate Scavenging as a Neuroreparative Strategy in Ischemic Stroke. Available from: [Link]

  • ResearchGate. Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. Available from: [Link]

  • MDPI. Impact of Inhibition of Glutamine and Alanine Transport on Cerebellar Glial and Neuronal Metabolism. Available from: [Link]

  • YouTube. Glutamate Modulation | MOA Animation. Available from: [Link]

  • PubMed. Advances in D-Amino Acids in Neurological Research. Available from: [Link]

  • MDPI. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Available from: [Link]

  • ResearchGate. Roles of glutamine in neurotransmission. Available from: [Link]

  • MDPI. Role of NRF2 in Pathogenesis of Alzheimer's Disease. Available from: [Link]

  • MDPI. Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegeneration. Available from: [Link]

  • PubMed. Neuroprotection by glutamate oxaloacetate transaminase in ischemic stroke: an experimental study. Available from: [Link]

Sources

A Side-by-Side Comparison of D-Glutamine and L-Glutamine Uptake in Cells: Mechanisms, Metabolism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-Glutamine, the most abundant amino acid in the human body, is a cornerstone of cellular metabolism, serving as a critical substrate for protein synthesis, nucleotide production, and energy generation.[1] Its central role in fueling rapidly proliferating cells, such as immune cells and cancer cells, has made its transport mechanisms a subject of intense research. In contrast, D-Glutamine, its stereoisomer, has historically been considered biologically inert in mammalian systems. However, emerging research into the roles of D-amino acids in physiology and pathology necessitates a closer examination of D-Glutamine's cellular interactions.

This guide provides a comprehensive, side-by-side comparison of D-Glutamine and L-Glutamine cellular uptake. We will delve into the specific transporters involved, the kinetics of uptake, and the subsequent metabolic fates of these isomers. Furthermore, this document furnishes detailed, field-proven experimental protocols to empower researchers to validate these processes in their own cellular models.

The Canonical Pathways: L-Glutamine Uptake

The cellular uptake of L-Glutamine is a well-orchestrated process mediated by a suite of transporters from the Solute Carrier (SLC) superfamily.[2] These transporters exhibit distinct specificities, kinetics, and ion dependencies, allowing cells to fine-tune glutamine acquisition based on metabolic demand.

The most prominent transporters for L-Glutamine belong to the SLC1, SLC6, SLC7, and SLC38 families.[3][4] Key players include:

  • ASCT2 (SLC1A5): A sodium-dependent antiporter that is a primary transporter of glutamine in many cancer cells.[5][6] It exchanges extracellular glutamine and Na+ for an intracellular neutral amino acid.[5][7]

  • SNAT1 (SLC38A1) and SNAT2 (SLC38A2): These are sodium-dependent co-transporters that mediate the net influx of glutamine into cells, driven by the sodium gradient.[2]

  • LAT1 (SLC7A5): This sodium-independent antiporter is crucial for the uptake of large neutral amino acids, often exchanging them for intracellular glutamine, thereby linking glutamine homeostasis to the uptake of other essential nutrients.[2]

The multiplicity of these transport systems underscores the pleiotropic roles of L-Glutamine, ensuring its availability for everything from protein synthesis and redox balance to energy production via the TCA cycle.[1][3]

An Emerging Picture: D-Glutamine Uptake

While mammalian cells are highly stereospecific, primarily utilizing L-amino acids, the transport of D-amino acids is not entirely absent. The primary challenge in studying D-Glutamine uptake is that it is not a preferred substrate for the high-affinity L-Glutamine transporters.

Evidence suggests that D-amino acids can be transported by specific carriers, though often with lower efficiency than their L-counterparts. Potential transporters for D-Glutamine include:

  • ASC-1 (SLC7A10): This transporter is known for its high affinity for small neutral amino acids, including D-serine.[8] Its capacity to transport other D-amino acids suggests it as a candidate for D-Glutamine transport.[9]

  • ASCT2 (SLC1A5): While the preferred substrate is L-Glutamine, the stereospecificity of ASCT2 is not absolute.[6] Studies have shown that it does not interact with some D-amino acids like D-DAP, but its interaction with D-Glutamine specifically is less characterized and likely to be very low affinity, if at all.[10]

Crucially, once inside a mammalian cell, D-Glutamine is generally not utilized in the same metabolic pathways as L-Glutamine, as the enzymes for protein synthesis and glutaminolysis are specific for the L-isomer.[11] This metabolic inertia is a key differentiator between the two molecules.

Comparative Analysis: D-Glutamine vs. L-Glutamine

To facilitate a direct comparison, the key characteristics of cellular uptake and metabolism for both isomers are summarized below.

FeatureL-GlutamineD-Glutamine
Primary Transporters ASCT2 (SLC1A5) , SNAT1/2 (SLC38A1/2) , LAT1 (SLC7A5)[2]Likely low-affinity transport via ASC-1 (SLC7A10) or other D-amino acid transporters[8][9]
Transport Efficiency High affinity and high capacity[12]Very low to negligible in most mammalian cells[11]
Ion Dependence Primarily Na+-dependent (ASCT2, SNATs)[13]Potentially Na+-independent (ASC-1)[8]
Metabolic Fate Protein synthesis, nucleotide synthesis, TCA cycle anaplerosis, glutathione synthesis[1][14]Generally not metabolized by mammalian cells; may be converted to D-pyroglutamate[11]
Cellular Role Essential nutrient for proliferation, energy, and redox balance[1]Physiological role in mammals is largely uncharacterized, considered non-metabolic[11]

Visualizing the Uptake Mechanisms

The following diagrams illustrate the distinct cellular entry routes for L-Glutamine and the potential, less-defined paths for D-Glutamine.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular ASCT2 ASCT2 (SLC1A5) Na+-Dependent Antiporter Metabolism Metabolic Pathways (Protein Synthesis, TCA Cycle) ASCT2->Metabolism SNAT1 SNAT1 (SLC38A1) Na+-Dependent Symporter SNAT1->Metabolism ASC1 ASC-1 (SLC7A10) Na+-Independent Antiporter Inert Metabolically Inert ASC1->Inert L_Gln L-Glutamine L_Gln->ASCT2 High Affinity L_Gln->SNAT1 High Affinity D_Gln D-Glutamine D_Gln->ASC1 Low Affinity (Hypothesized) Na_out Na+ Na_out->ASCT2 Na_out->SNAT1

Caption: Cellular uptake pathways for L-Glutamine and D-Glutamine.

Experimental Validation: Protocols for In-Depth Analysis

To empirically determine the uptake kinetics and transporter specificity of D- and L-Glutamine, the following protocols provide a robust framework. These methods are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Radiolabeled Amino Acid Uptake Assay

This assay is the gold standard for quantifying amino acid transport, offering high sensitivity.[15]

Objective: To measure and compare the initial rate of uptake for radiolabeled L-[³H]Glutamine and D-[³H]Glutamine.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, A549) in 24-well plates and grow to ~90% confluency. This ensures a sufficient number of cells for a detectable signal.

  • Preparation: On the day of the assay, pre-warm Krebs-Ringer-HEPES (KRH) buffer (containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4) to 37°C. Prepare a parallel Na+-free KRH buffer (replacing NaCl with choline chloride) to test for sodium dependency.

  • Washing: Aspirate the culture medium and wash cells twice with 1 mL of warm KRH buffer to remove residual amino acids from the medium.

  • Initiation of Uptake: Add 0.5 mL of KRH buffer containing the radiolabeled substrate (e.g., 2 µCi/mL L-[³H]Glutamine or D-[³H]Glutamine) to each well. For kinetic analysis, vary the concentration of unlabeled glutamine while keeping the radiolabel concentration constant.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial linear rate of transport, minimizing the influence of substrate metabolism or efflux.

  • Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold KRH buffer.[16] The cold temperature immediately halts transporter activity.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 1% SDS or 0.1 M NaOH to each well and incubating for 20 minutes.

  • Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Normalization: In parallel wells, trypsinize and count the cells or perform a protein assay (e.g., BCA) on the lysate to normalize the CPM values to cell number or protein content. This accounts for any variations in cell density between wells.

Protocol 2: Competitive Inhibition Assay

This assay helps to determine if D-Glutamine and L-Glutamine compete for the same transporters.

Objective: To assess whether the uptake of radiolabeled L-[³H]Glutamine is inhibited by an excess of unlabeled D-Glutamine.

Methodology:

  • Follow steps 1-3 of the Radiolabeled Uptake Assay protocol.

  • Pre-incubation with Inhibitor: Before adding the radiolabeled substrate, pre-incubate the cells for 10-15 minutes with KRH buffer containing a high concentration (e.g., 100-fold molar excess) of a potential competitor.[17]

    • Control Group: KRH buffer only.

    • Positive Control: KRH buffer + excess unlabeled L-Glutamine (should show strong inhibition).

    • Test Group: KRH buffer + excess unlabeled D-Glutamine.

    • Transporter-Specific Control: KRH buffer + a known inhibitor of a specific transporter, like L-GPNA for ASCT2, to confirm its role.

  • Uptake Assay: Without washing, add the radiolabeled L-[³H]Glutamine (at a concentration near its Km, e.g., 20-100 µM) to the wells already containing the inhibitors and proceed with steps 5-9 of the previous protocol.

  • Analysis: Compare the radioactivity in the test and control groups. A significant reduction in L-[³H]Glutamine uptake in the presence of excess D-Glutamine would indicate competition for the same transporter(s).

cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A 1. Seed cells in 24-well plate B 2. Grow to 90% confluency A->B C 3. Prepare KRH & Na+-free buffers B->C D 4. Wash cells with KRH C->D E 5. Add radiolabeled substrate (L-[3H]Gln or D-[3H]Gln) D->E F 6. Incubate for 1-5 min at 37°C E->F G 7. Terminate with ice-cold KRH wash F->G H 8. Lyse cells (SDS or NaOH) G->H I 9. Measure radioactivity (Scintillation Counting) H->I J 10. Normalize data (to cell count or protein) I->J

Caption: Experimental workflow for the radiolabeled amino acid uptake assay.

Implications for Research and Drug Development

Understanding the differential uptake of D- and L-Glutamine has significant implications:

  • Cell Culture Media Formulation: The near-universal use of L-Glutamine in cell culture media highlights its importance.[18] The inability of cells to efficiently uptake and use D-Glutamine confirms that it cannot be substituted for the L-isomer to support cell growth.

  • Cancer Metabolism: Cancer cells are often "addicted" to L-Glutamine.[19] The high stereospecificity of the key transporter ASCT2 presents an opportunity for developing targeted cancer therapies. Small molecule inhibitors that block L-Glutamine uptake are a promising area of drug development.[20]

  • Pharmacology: D-amino acids are being explored as therapeutic agents due to their increased stability against enzymatic degradation. If D-Glutamine or its derivatives are considered for therapeutic use, understanding their limited cellular uptake is critical for predicting bioavailability and efficacy.

Conclusion

The cellular uptake of glutamine is overwhelmingly specific to the L-isomer, which is rapidly transported into cells by a variety of high-affinity systems and funneled directly into critical metabolic pathways. In stark contrast, D-Glutamine is poorly transported and remains largely metabolically inert within mammalian cells. This fundamental difference is dictated by the stereospecificity of the primary amino acid transporters and metabolic enzymes. The experimental protocols provided herein offer a clear path for researchers to quantify these differences and explore the nuances of amino acid transport in their specific models of interest, furthering our understanding of cellular metabolism in health and disease.

References

  • ResearchGate. Metabolism and utilization of D/L-glutamine in mammalian cells and.... Available from: [Link]

  • PMC. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Available from: [Link]

  • Frontiers. Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health. Available from: [Link]

  • Oreate AI Blog. Understanding the Nuances: Glutamine vs. L-Glutamine. Available from: [Link]

  • PMC. Interaction of the neutral amino acid transporter ASCT2 with basic amino acids. Available from: [Link]

  • ResearchGate. SLC1A5 Mediates Glutamine Transport Required for Lung Cancer Cell Growth and Survival | Request PDF. Available from: [Link]

  • Physiology.org. Characterization of l-glutamine transport by a human neuroblastoma cell line. Available from: [Link]

  • bioRxiv. Structural basis for the transport mechanism of the human glutamine transporter SLC1A5 (ASCT2). Available from: [Link]

  • PMC. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer. Available from: [Link]

  • Cleveland Clinic. Glutamine: What It Is, Benefits & Side Effects. Available from: [Link]

  • MDPI. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Available from: [Link]

  • Frontiers. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Available from: [Link]

  • MDPI. Glutamine Supplementation and Exercise: A Narrative Review of Biochemical Mechanisms and Timing Strategies. Available from: [Link]

  • MDPI. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer. Available from: [Link]

  • PubMed. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Available from: [Link]

  • PubMed. Substrate-specificity of glutamine transporters in membrane vesicles from rat liver and skeletal muscle investigated using amino acid analogues. Available from: [Link]

  • PMC. The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance. Available from: [Link]

  • PMC. SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival. Available from: [Link]

  • NIH. Transient kinetics reveal the mechanism of competitive inhibition of the neutral amino acid transporter ASCT2. Available from: [Link]

  • Solvo Biotechnology. ASCT2 - Transporters. Available from: [Link]

  • JoVE. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. Available from: [Link]

  • ResearchGate. Kinetics of competitive inhibition of neutral amino acid transport across the blood-brain barrier. Available from: [Link]

  • DOJINDO. Amino Acid Uptake Assay Kit UP04 manual. Available from: [Link]

  • Oxford Academic. Impaired Adipocyte SLC7A10 Promotes Lipid Storage in Association With Insulin Resistance and Altered BCAA Metabolism. Available from: [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available from: [Link]

  • PMC. Characteristics of L-glutamine transport in perfused rat skeletal muscle. Available from: [Link]

  • MDPI. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Available from: [Link]

  • NIH. Competitive Inhibition of Amino Acid Uptake Suppresses Chlamydial Growth. Available from: [Link]

  • National Academies Press. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field. Available from: [Link]

  • ResearchGate. Effect of glutamate on the kinetics of glutamine transport by hASCT2.... Available from: [Link]

  • ResearchGate. Radiolabeling, cell uptake assay and saturation binding experiment. (A).... Available from: [Link]

  • PMC. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Structural Impact of D-Amino Acid Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based therapeutics and biomaterials, the strategic incorporation of D-amino acids has emerged as a cornerstone of rational design. This substitution, replacing a naturally occurring L-amino acid with its non-superimposable mirror image, is primarily employed to enhance peptide stability against enzymatic degradation.[1][2][3][4] However, this modification is not a simple plug-and-play solution. The introduction of a D-amino acid can profoundly alter the peptide's conformational landscape, influencing its secondary and tertiary structure, and consequently, its biological activity, receptor affinity, and immunogenicity.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the structural ramifications of D-amino acid incorporation. We will move beyond mere protocol listings to explore the causal relationships between stereochemical changes and structural outcomes, compare the industry-standard analytical techniques, and provide actionable, field-proven methodologies.

The Rationale and Ramifications of Chirality in Peptide Structure

Proteins and most natural peptides are homochiral, composed exclusively of L-amino acids. This uniformity dictates the formation of stable secondary structures, most notably the right-handed alpha-helix.[7] Introducing a D-amino acid into an L-peptide sequence imposes significant local conformational constraints.[7] The allowed regions of the Ramachandran plot for D-residues are inverted compared to their L-counterparts, favoring positive phi (φ) dihedral angles.[7]

This fundamental stereochemical difference can lead to several structural outcomes:

  • Helix Disruption: Placing a D-amino acid in the middle of a sequence that would otherwise form a right-handed alpha-helix often acts as a "helix breaker," disrupting the structure and potentially leading to a complete loss of activity if the helical conformation is critical for function.[2][8]

  • Turn and Hairpin Stabilization: Conversely, D-amino acids are powerful tools for nucleating specific types of reverse turns, particularly the Type I' and Type II' β-turns that are crucial for forming stable β-hairpin structures.[6][7] The use of a D-Proline-Xxx sequence is a well-established strategy for designing stable β-hairpins.[7]

  • Global Inversion: Synthesizing a peptide entirely from D-amino acids (an enantiomer) results in a structure that is a mirror image of the parent L-peptide. For instance, an all-L peptide that forms a right-handed helix will have an all-D counterpart that forms a stable left-handed helix.[3][8]

The following diagram illustrates the logical workflow for evaluating a novel peptide containing a D-amino acid.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Structural Assessment cluster_2 Phase 3: Functional Validation start Define Objective (e.g., Increase Stability) design Design Peptide Sequence (L-peptide vs. D-substituted) start->design synthesis Solid-Phase Peptide Synthesis design->synthesis purify Purification & Mass Verification (HPLC, MS) synthesis->purify cd Circular Dichroism (CD) (Secondary Structure Overview) purify->cd decision Sufficient Structural Data? cd->decision nmr NMR Spectroscopy (High-Resolution 3D Structure) xray X-ray Crystallography (Atomic-Resolution Structure) decision->nmr No, need more detail decision->xray No, need atomic detail stability Proteolytic Stability Assay (Serum, Trypsin) decision->stability Yes binding Receptor Binding Assay (SPR, ELISA) stability->binding immuno Immunogenicity Assessment (T-cell Proliferation) binding->immuno final Correlate Structure with Function immuno->final

Caption: Workflow for D-amino acid peptide design and validation.

Comparative Guide to Structural Analysis Techniques

Choosing the appropriate analytical technique is critical. The three primary methods for elucidating peptide structure—Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—offer complementary information.

Technique Information Provided Resolution Sample Requirements Advantages Limitations
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil).[9][10]Low (Ensemble average)~50-100 µg, soluble, pureRapid, low sample consumption, works in solution, good for initial screening.[9]Provides percentage estimates, not positional information; limited for complex mixtures.
NMR Spectroscopy High-resolution 3D structure in solution, dynamics, specific atomic interactions.[11]High (Atomic level)~1-5 mg, soluble, stable, isotopically labeled for larger peptidesProvides solution-state structure, can study dynamics and interactions.[11]Time-consuming, requires specialized expertise, limited by peptide size and solubility.
X-ray Crystallography High-resolution 3D structure in a solid state.[12]Very High (Atomic level)~1-10 mg, must form high-quality crystalsThe "gold standard" for atomic detail, no theoretical size limit.[12]Crystal formation is a major bottleneck, solid-state may not reflect solution conformation.[13]

In-Depth Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an indispensable first-pass technique for assessing the impact of D-amino acid substitution.[9] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide's secondary structure.

  • α-Helices: Exhibit characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. A left-handed helix, formed by an all-D enantiomer, will show an inverted, mirror-image spectrum.[3]

  • β-Sheets: Show a negative band around 218 nm and a positive band near 195 nm.

  • Random Coil: Characterized by a strong negative band near 198 nm.

The causality is direct: if a D-amino acid substitution disrupts a helical segment, a decrease in the signal intensity at 222 nm will be observed, often accompanied by an increase in the random coil signal.

G cluster_0 CD Spectroscopy Workflow cluster_1 Expected Outcomes prep 1. Sample Preparation (Peptide in buffer, e.g., 10 mM Phosphate) blank 2. Blank Measurement (Buffer only) prep->blank measure 3. Sample Measurement (Scan from ~260 nm to 190 nm) blank->measure process 4. Data Processing (Subtract blank, convert to MRE) measure->process deconvolute 5. Deconvolution (Use algorithm like BeStSel) process->deconvolute analyze 6. Analysis (Compare L- vs D-peptide spectra) deconvolute->analyze helix α-Helix Maintained/ Left-handed Helix Formed analyze->helix Similar/Inverted Spectrum disrupt Structure Disrupted (Increase in random coil) analyze->disrupt Loss of characteristic peaks beta β-Sheet/Turn Induced analyze->beta Shift to β-sheet signature

Caption: Experimental workflow for CD spectroscopy analysis.

Experimental Protocol: CD Spectroscopy
  • Peptide Preparation: Dissolve the purified L-peptide and its D-substituted analog in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Concentration Determination: Accurately determine the peptide concentration using a method like absorbance at 280 nm (if Trp/Tyr are present) or a colorimetric assay (BCA).

  • Instrument Setup:

    • Purge the CD spectrometer with nitrogen gas for at least 30 minutes.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.

    • Set the measurement parameters: Wavelength range (260-190 nm), data pitch (0.5 nm), scanning speed (50 nm/min), and accumulations (3-5 scans).

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone.

    • Record the spectrum for each peptide sample.

  • Data Processing:

    • Average the scans for each sample and subtract the buffer baseline.

    • Convert the raw ellipticity (θ) in millidegrees to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

  • Analysis: Compare the spectra of the L- and D-peptides. Use deconvolution software (e.g., BeStSel) to estimate the percentage of each secondary structure type.[14]

In-Depth Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

When atomic-level detail in solution is required, NMR is the technique of choice.[11] Through-bond (e.g., TOCSY) and through-space (e.g., NOESY) experiments allow for the assignment of nearly all protons in the peptide and the determination of their spatial proximities.

The incorporation of a D-amino acid will manifest in several ways:

  • Chemical Shift Perturbations: The local electronic environment around the D-amino acid and its neighbors will change, causing their resonance frequencies (chemical shifts) to shift.

  • Nuclear Overhauser Effect (NOE) Changes: A NOESY experiment detects protons that are close in space (<5 Å). A change in conformation will result in a different pattern of NOE cross-peaks, providing direct evidence of structural rearrangement.

  • Coupling Constants (³J): The coupling constant between the amide proton (HN) and the alpha-proton (Hα) is related to the φ dihedral angle via the Karplus equation. A change in this coupling constant directly reflects a change in the backbone conformation.

Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation: Dissolve ~1-5 mg of the peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O). D₂O is used to suppress the large water signal. Add a known concentration of a reference standard like DSS or TSP.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to confirm sample integrity and proper concentration.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify proton spin systems belonging to each amino acid residue.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment to identify protons that are close in space. A mixing time of 200-400 ms is typical for peptides.

  • Resonance Assignment:

    • Use the TOCSY spectrum to trace the connections within each amino acid's spin system (e.g., from the amide proton to the alpha, beta, and sidechain protons).

    • Use the NOESY spectrum to find sequential connectivities (e.g., a cross-peak between the Hα of residue i and the HN of residue i+1), which allows for the sequential assignment of the entire peptide backbone.

  • Structure Calculation:

    • Integrate the NOESY cross-peaks to generate a list of distance restraints.

    • Use software like CYANA or XPLOR-NIH to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Comparative Analysis: Compare the calculated structure of the D-substituted peptide with that of the parent L-peptide to identify specific conformational changes at the atomic level.

Functional Consequences of Structural Alterations

The structural changes induced by D-amino acids have profound functional implications, which must be validated experimentally.

Proteolytic Stability

This is the most common reason for D-amino acid incorporation. Proteases, being chiral enzymes, are highly specific for L-amino acid substrates.

  • Causality: A D-amino acid at or near the cleavage site of a protease will not fit into the enzyme's active site, thereby preventing hydrolysis. Substituting residues at the N- or C-terminus is often sufficient to significantly improve stability against exopeptidases.[15]

  • Validation Protocol (In Vitro Proteolysis Assay):

    • Incubate a known concentration of the L- and D-peptides in a relevant biological matrix (e.g., human serum) or with a specific protease (e.g., trypsin) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the reaction by adding an acid (e.g., trifluoroacetic acid).

    • Analyze the amount of remaining intact peptide at each time point using Reverse-Phase HPLC (RP-HPLC).

    • Plot the percentage of intact peptide versus time to determine the peptide's half-life.

Peptide Type Typical Half-life in Serum Rationale
Parent L-Peptide Minutes to a few hoursSusceptible to endogenous proteases.
D-amino acid substituted Several hours to daysResistant to proteolytic cleavage due to stereochemical incompatibility with enzymes.[1][2][8]
Retro-inverso Peptide HighReverses backbone direction while maintaining side-chain topology, offering high resistance.[16]
Immunogenicity

The immune system is evolved to process and present L-peptides. D-amino acids are generally considered poor immunogens.[17]

  • Causality: Antigen-presenting cells (APCs) proteolytically process proteins into smaller peptides, which are then loaded onto Major Histocompatibility Complex (MHC) molecules for presentation to T-cells. Peptides containing D-amino acids are poorly processed by the cellular machinery and may also have deeply affected affinity for HLA-DR molecules, preventing them from being effectively presented to T-cells.[18] This can significantly reduce or abrogate the immune response.[18][19]

  • Validation Protocol (T-Cell Proliferation Assay):

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Culture the PBMCs in the presence of the L-peptide and the D-substituted peptide at various concentrations.

    • After several days, measure T-cell proliferation using methods like ³H-thymidine incorporation or CFSE dye dilution by flow cytometry.

    • A significant reduction in proliferation for the D-peptide indicates lower immunogenicity.

Conclusion

The incorporation of D-amino acids is a powerful strategy in peptide drug design, primarily to enhance proteolytic stability. However, this modification is far from trivial and necessitates a rigorous structural and functional assessment. A tiered analytical approach, beginning with CD spectroscopy for a rapid overview of secondary structure, followed by high-resolution NMR or X-ray crystallography for detailed atomic insights, provides a comprehensive understanding of the conformational impact. This structural data must be directly correlated with functional assays that validate the intended improvements in stability and assess unintended consequences on biological activity and immunogenicity. By following this integrated, evidence-based approach, researchers can harness the full potential of D-amino acids to develop safer and more effective peptide-based therapeutics.

References

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC. (2021-11-18). National Center for Biotechnology Information. [Link]

  • D-amino acids – Knowledge and References. Taylor & Francis Online. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2016-06-23). National Center for Biotechnology Information. [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC. National Center for Biotechnology Information. [Link]

  • Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. (2021-03-10). Frontiers in Immunology. [Link]

  • D-amino acid peptides. LifeTein. [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. (2025-06-17). bioRxiv. [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]

  • Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. (2026-01-30). Journal of the American Chemical Society. [Link]

  • The use of D-amino acids in peptide design. ResearchGate. [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (1999-11-29). PubMed. [Link]

  • Circular dichroism spectra of stapled peptides bearing d-amino acid... ResearchGate. [Link]

  • Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024-03-11). ChemRxiv. [Link]

  • Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides. National Institutes of Health. [Link]

  • Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. (2019-06-17). Applied and Environmental Microbiology. [Link]

  • Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC. (2016-11-29). National Center for Biotechnology Information. [Link]

  • NMR analyzes peptides, amino acids. C&EN Global Enterprise. [Link]

  • Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. (2021-06-01). Frédéric Joliot Institute for Life Sciences. [Link]

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020-11-11). Frontiers in Microbiology. [Link]

  • A Newcomer's Guide to Peptide Crystallography - PMC. (2015-03-31). National Center for Biotechnology Information. [Link]

  • Why are d- amino acids poor immunogens? what makes them fail to elicit immune response? ResearchGate. [Link]

  • Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. ACS Publications. [Link]

  • peptide nmr. University of Zurich. [Link]

  • D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

  • Introduction to Peptide Synthesis. (2019-02-15). Master Organic Chemistry. [Link]

  • X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). ResearchGate. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020-08-16). IUCr Journals. [Link]

  • NMR of peptides. ResearchGate. [Link]

Sources

Comparative study of different protecting groups for glutamine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), Glutamine (Gln, Q) presents a unique set of challenges due to its amide side chain.[1] The primary risks are dehydration (conversion of the amide to a nitrile) and self-association (aggregation via hydrogen bonding).

This guide objectively compares the industry-standard Trityl (Trt) protection against Unprotected strategies and advanced Backbone Protection (Dmb) techniques.

  • The Verdict: Fmoc-Gln(Trt)-OH is the requisite standard for 95% of applications, offering superior solubility and chemical stability.

  • The Exception: For "difficult sequences" (e.g., Poly-Q repeats), side-chain protection alone is insufficient. Strategies must shift to Backbone Protection (Dmb/Hmb) on adjacent residues to disrupt aggregation.

Part 1: The Challenge – Chemical Instability of Glutamine

To understand why protection is necessary, one must understand the failure mode. The side chain of Glutamine contains a primary amide (


). During the activation step of SPPS—specifically when using carbodiimides (DIC) or uronium salts (HBTU/HATU)—this amide can undergo dehydration.
Mechanism of Dehydration (Nitrile Formation)

The activation reagents intended for the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-carboxylic acid can inadvertently attack the side-chain amide oxygen. This leads to the elimination of water, converting the Glutamine residue into a 

-cyano-

-amino acid (Nitrile)
derivative. This impurity is often difficult to separate from the target peptide.

Gln_Dehydration cluster_legend Reaction Pathways Gln Fmoc-Gln-OH (Side Chain: -CONH2) Activation Activation Reagent (DIC/HATU) Gln->Activation Trt_Protected Fmoc-Gln(Trt)-OH (Steric Protection) Gln->Trt_Protected Use Trityl Group Intermediate O-Acyl Isourea Intermediate Activation->Intermediate Side Chain Attack Peptide Correct Peptide Coupling Activation->Peptide Alpha-COOH Activation Only Nitrile Nitrile Impurity (-CN Side Chain) Intermediate->Nitrile - H2O (Dehydration) Trt_Protected->Activation Steric Blockade

Figure 1: Mechanism of Glutamine side-chain dehydration to nitrile versus successful coupling via Trityl protection.

Part 2: Comparative Analysis of Protecting Groups

The Gold Standard: Trityl (Trt)

Compound: Fmoc-Gln(Trt)-OH[2]

  • Mechanism: The bulky trityl (triphenylmethyl) group is attached to the amide nitrogen. It provides immense steric hindrance, physically preventing activation reagents from attacking the side chain oxygen.

  • Solubility: Unprotected Gln is poorly soluble in DMF.[1][3] The lipophilic Trt group significantly enhances the solubility of the amino acid in organic solvents, facilitating faster coupling kinetics.

  • Deprotection: Acid-labile.[4] Removed cleanly with 95% TFA during the final global cleavage.

  • Performance Data: Nitrile formation is typically <0.5% with Trt protection, compared to 5–15% without protection (depending on activation method).

The Budget Option: Unprotected

Compound: Fmoc-Gln-OH

  • Mechanism: Relies on the hope that the activation rate of the

    
    -carboxylate is significantly faster than the side-chain dehydration rate.
    
  • Risk Profile: High. Dehydration is significant when using carbodiimides (DIC). Solubility in DMF is poor, often requiring NMP or DMSO as cosolvents.

  • Use Case: Only acceptable for very short peptides (<5 residues) synthesized using "gentle" activation (e.g., Oxyma/DIC) where cost is the sole driver.

The Aggregation Breaker: Backbone Protection (Dmb)

Compound: Fmoc-(Dmb)Gly-OH (and similar dipeptides)[5]

  • Clarification: There is no standard commercial "Fmoc-Gln(Dmb)-OH" for side-chain protection. The "Dmb" (2,4-dimethoxybenzyl) strategy involves placing a protecting group on the backbone nitrogen of the residue adjacent to Glutamine (often Glycine).

  • Why use it? Poly-Glutamine (Poly-Q) sequences form extremely stable

    
    -sheets via inter-chain hydrogen bonding, causing the resin to "brick" (aggregate). Trt protection alone cannot stop this.
    
  • Mechanism: The N-Dmb group physically disrupts the hydrogen bond network, keeping the growing peptide chain solvated and accessible.

Comparative Data Summary
FeatureFmoc-Gln(Trt)-OH Fmoc-Gln-OH (Unprotected) Backbone Dmb Strategy
Primary Function Prevent Chemical Side ReactionsCost SavingPrevent Physical Aggregation
Nitrile Formation Negligible (<0.5%)High (5–15%)N/A (Depends on Gln used)
Solubility in DMF HighLowVery High (Disrupts H-bonds)
Coupling Efficiency ExcellentPoor (due to insolubility)Excellent (restores kinetic rates)
Removal Conditions 95% TFA (Global Cleavage)N/A95% TFA (Global Cleavage)
Cost ModerateLowHigh (Specialty Dipeptides)

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the synthesis of a "difficult" Gln-rich sequence (e.g., Aβ fragment or Poly-Q) designed to stress-test the protecting group strategy.

Materials
  • Resin: Rink Amide ProTide (Low loading: 0.2–0.3 mmol/g). High loading promotes aggregation.

  • Reagents: Fmoc-Gln(Trt)-OH, DIC, Oxyma Pure, DMF, TFA, TIS.

Step-by-Step Methodology
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

    • Validation: Resin volume should increase by ~3-4x.

  • Standard Coupling Cycle (The Trt Protocol):

    • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

    • Activation: Dissolve Fmoc-Gln(Trt)-OH (5 eq), Oxyma Pure (5 eq), and DIC (5 eq) in DMF.

    • Note: Do not pre-activate for >2 mins to avoid racemization.

    • Coupling: Add to resin.[6][7] Reaction time: 60 min at Room Temp or 15 min at 75°C (Microwave).

    • Validation: Kaiser Test (Ninhydrin) must be negative (yellow/clear beads). If blue, recouple.

  • Handling Aggregation (The Dmb Switch):

    • If synthesis involves

      
       consecutive Gln residues, insert a Dmb-dipeptide  (e.g., Fmoc-Gln(Trt)-(Dmb)Gly-OH) every 5-6 residues.
      
    • This acts as a "solubility switch," breaking the

      
      -sheet structure.
      
  • Global Cleavage:

    • Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%) .

    • Time: 2.5 - 3 hours.

    • Precipitate in cold diethyl ether.

  • Analytical Validation (HPLC/MS):

    • Target Mass: [M+H]+

    • Dehydration Impurity (Nitrile): Look for peak at [M-18] .

    • Pyroglutamate Impurity (pGlu): Look for peak at [M-17] (if N-terminal Gln).

Part 4: Decision Matrix

Use this logic flow to select the appropriate protection strategy for your specific sequence.

Gln_Decision_Tree Start Start: Gln Sequence Analysis Q1 Is the sequence >5 residues long? Start->Q1 Q2 Does it contain >3 consecutive Gln? Q1->Q2 Yes Sol1 Use Fmoc-Gln-OH (Unprotected) *Only if cost is critical* Q1->Sol1 No (Short) Q3 Is Gln at the N-Terminus? Q2->Q3 No Sol3 Use Fmoc-Gln(Trt)-OH + Insert Dmb-Dipeptides (e.g. Fmoc-(Dmb)Gly-OH) Q2->Sol3 Yes (Aggregation Risk) Sol2 Use Fmoc-Gln(Trt)-OH (Standard Protocol) Q3->Sol2 No Sol4 Use Fmoc-Gln(Trt)-OH + Keep Fmoc ON until final cleavage (Prevent pGlu) Q3->Sol4 Yes (pGlu Risk)

Figure 2: Decision tree for selecting Glutamine protection strategies based on sequence complexity.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2012). Multifaceted Roles of Aluminum in Solid-Phase Peptide Synthesis. Chemical Reviews, 112(10), 5396–5437. (Discusses side reactions including nitrile formation). [Link]

  • Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14, 285–292. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Reagents Guide. [Link]

Sources

Comparative Guide: Enzyme Kinetics of Proteases with D-Amino Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the enzymatic processing of L- vs. D-amino acid containing peptides (DAACPs).[1] For drug developers, the incorporation of D-amino acids is a primary strategy to evade proteolytic degradation. This document details the kinetic basis of this stability, experimental protocols for quantifying resistance, and the specific scenarios where D-peptides act as competitive inhibitors rather than substrates.

The Stereochemical Barrier: L- vs. D-Kinetics

Proteases are inherently stereoselective.[2] The active sites of ubiquitous serine proteases (e.g., Trypsin, Chymotrypsin) and metalloproteases have evolved to accommodate the L-configuration of the


-carbon.
Mechanistic Divergence
  • L-Isomers (Substrates): The L-amino acid side chain fits precisely into the enzyme's specificity pocket (e.g., S1 pocket). The carbonyl carbon is positioned for nucleophilic attack by the catalytic triad (e.g., Ser-His-Asp).

  • D-Isomers (Non-Substrates/Inhibitors): The inversion of the chiral center projects the side chain in an opposing vector. This creates a steric clash with the enzyme's backbone or misaligns the scissile bond, preventing the formation of the tetrahedral transition state.

Kinetic Comparison Table

The following table summarizes the kinetic fate of peptides upon exposure to standard serum proteases.

ParameterL-Amino Acid Peptide (Native)D-Amino Acid Peptide (Modified)Biological Implication
Role SubstrateInert or Competitive InhibitorD-peptides resist degradation.[2][3][4]

(Turnover)
High (

)
Negligible / ZeroD-peptides have prolonged half-lives (

).

(Binding)
Low to Moderate (

range)
Variable (often High

)
D-peptides may still bind but won't cleave.
Catalytic Efficiency (

)
HighNear ZeroThe primary metric for stability claims.
Serum Half-life (

)
MinutesHours to DaysCritical for pharmacokinetic (PK) optimization.
Visualizing the Mechanism

The following diagram illustrates the kinetic bifurcation between L- and D-peptides when encountering a standard protease.

Protease_Stereoselectivity Protease Protease (L-Specific Active Site) Complex_L Michaelis Complex (ES) Protease->Complex_L Correct Orientation Complex_D Steric Clash / Non-Productive Binding Protease->Complex_D Misalignment L_Pep L-Peptide (Natural Substrate) L_Pep->Protease Binding D_Pep D-Peptide (Stereoisomer) D_Pep->Protease Binding Product Cleaved Fragments (P + Q) Complex_L->Product k_cat (Fast) Nucleophilic Attack Intact Intact Peptide (Stable) Complex_D->Intact k_cat ≈ 0 No Hydrolysis

Figure 1: Kinetic bifurcation of L- vs. D-peptides. L-isomers form a productive ES complex leading to hydrolysis, while D-isomers result in non-productive binding or steric exclusion, preserving peptide integrity.

Experimental Protocols

To validate the stability or inhibitory potential of D-amino acid peptides, specific assays must be employed. Standard colorimetric assays often fail if the enzyme does not cleave the substrate; therefore, HPLC-based time-course analysis is the gold standard.

Protocol A: Comparative Proteolytic Stability (

Determination)

Objective: Quantify the half-life extension provided by D-amino acid substitution against serum proteases or purified Trypsin.

Materials:

  • Enzyme: Purified Trypsin (TPCK-treated) or pooled Human Serum.

  • Substrate: L-Peptide control and D-Peptide analog (

    
     final conc).
    
  • Analysis: RP-HPLC with UV detection (214 nm).

Workflow:

  • Preparation: Dissolve peptides in PBS (pH 7.4). Prepare enzyme stock in activation buffer (

    
     CaCl
    
    
    
    for Trypsin).
  • Incubation: Mix Peptide:Enzyme at a ratio of 100:1 (w/w). Incubate at

    
    .
    
  • Sampling: At defined time points (

    
    , and 
    
    
    
    ), remove an aliquot.
  • Quenching: Immediately add

    
     TFA (Trifluoroacetic acid) to stop the reaction (pH < 2).
    
  • Quantification: Inject onto RP-HPLC. Integrate the peak area of the intact parent peptide.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields the half-life:
    
    

Expected Results:

  • L-Peptide: Rapid exponential decay (

    
    ).
    
  • D-Peptide: Linear/flat line (

    
    ), confirming proteolytic resistance.
    
Protocol B: D-Peptide as a Competitive Inhibitor (

Determination)

Objective: Determine if a D-peptide binds to the protease active site (acting as an inhibitor) even if it is not cleaved.

Materials:

  • Enzyme: Target Protease (e.g., Chymotrypsin).

  • Reporter Substrate: Fluorogenic L-substrate (e.g., Suc-LLVY-AMC).

  • Test Compound: D-Peptide (titrated concentrations).[5]

Workflow:

  • Baseline Kinetics: Determine the

    
     of the Reporter Substrate alone.
    
  • Inhibition Assay: Fix Reporter Substrate concentration at its

    
    .
    
  • Titration: Add D-Peptide at varying concentrations (

    
    ).
    
  • Measurement: Monitor fluorescence increase (AMC release) over time.

  • Analysis: Fit the initial velocities (

    
    ) to the Cheng-Prusoff equation or a competitive inhibition model to solve for 
    
    
    
    .

Self-Validating Logic: If the reaction velocity decreases as D-peptide concentration increases, the D-peptide is binding the active site (Competitive Inhibition). If velocity is unchanged, the D-peptide is "invisible" to the enzyme (steric exclusion).

Experimental Workflow Diagram

This diagram outlines the decision matrix for characterizing a new D-amino acid peptide.

Stability_Workflow Start New D-Amino Acid Peptide Assay_Stability Step 1: Stability Assay (Incubate with Protease) Start->Assay_Stability HPLC_Check HPLC Analysis (Is Parent Peak Intact?) Assay_Stability->HPLC_Check Result_Stable High Stability (>90% remaining) HPLC_Check->Result_Stable Yes Result_Unstable Unexpected Degradation (Check for D-specific proteases) HPLC_Check->Result_Unstable No Assay_Inhib Step 2: Inhibition Assay (Does it block L-substrate?) Result_Stable->Assay_Inhib Outcome_Inhibitor Competitive Inhibitor (Binds but doesn't cleave) Assay_Inhib->Outcome_Inhibitor Reduced V0 Outcome_Inert Inert Molecule (No interaction) Assay_Inhib->Outcome_Inert Unchanged V0

Figure 2: Characterization workflow. Step 1 confirms resistance to hydrolysis. Step 2 determines if the stable peptide acts as an active site inhibitor or a passive bystander.

References
  • Vertex AI Search. (2026). Proteolytic stability of D-amino acid peptides vs L-amino acid peptides experimental data. 2

  • National Institutes of Health (NIH). (2021). Kinetic investigation on D-amino acid containing peptides and carboxypeptidase Y. 1

  • MDPI. (2021). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors. 5[3][6][7][8]

  • ACS Publications. (2023). Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease. 3[3][6][8]

  • BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. 9

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of D-Glutamine tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with specialized reagents like D-Glutamine tert-Butyl Ester Hydrochloride is fundamental to advancing biochemical and pharmaceutical research. This compound, a protected form of the amino acid D-glutamine, is invaluable in peptide synthesis and as a component in complex cell culture media.[1] However, beyond its application, a commitment to laboratory safety and environmental stewardship demands a thorough understanding of its proper disposal.

This guide provides a detailed, step-by-step framework for the safe handling and disposal of D-Glutamine tert-Butyl Ester Hydrochloride. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring that every action is grounded in scientific principles and aligns with established safety protocols.

Core Principles: Understanding the Compound's Profile

Before addressing disposal, we must understand the material's characteristics. D-Glutamine tert-Butyl Ester Hydrochloride is a white to off-white powder.[1] Safety Data Sheets (SDS) for similar compounds indicate that it is not classified as a hazardous substance under major regulatory frameworks like the US OSHA Hazard Communication Standard.[2]

However, the absence of a formal hazard classification does not permit indiscriminate disposal. The foundational principle of laboratory safety dictates that all chemical waste should be managed as potentially hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[3] The hydrochloride salt will form a mildly acidic solution in water, and the tert-butyl ester group has specific chemical liabilities that we can leverage for deactivation, as will be discussed.

Table 1: Chemical & Safety Profile Summary

PropertyDescriptionSource
Appearance White to off-white powderChem-Impex[1]
Molecular Formula C₉H₁₈N₂O₃·HClChem-Impex[1]
Primary Use Biochemical research, peptide synthesis, cell cultureChem-Impex[1]
Storage Store at 0-8°CChem-Impex[1]
Hazard Classification Not typically classified as hazardousFisher Scientific[2]
Primary Safety Concern Mildly acidic nature in solution; standard laboratory chemical handling precautions apply.General Lab Practice
The Disposal Decision Workflow

The correct disposal path depends on the form and concentration of the waste. The following workflow provides a logical decision-making process for managing various waste streams containing D-Glutamine tert-Butyl Ester Hydrochloride.

DisposalWorkflow cluster_solid Solid Waste cluster_liquid Liquid Waste (Aqueous Solutions) cluster_container Empty Containers start Waste Containing D-Glutamine tert-Butyl Ester Hydrochloride solid_waste Unused/Expired Solid or Contaminated Labware (e.g., gloves, wipes) start->solid_waste liquid_waste Aqueous Solution start->liquid_waste empty_container Original Product Container start->empty_container package_solid Package in a sealed, labeled container. Mark as 'Hazardous Waste'. solid_waste->package_solid All Scenarios final_disposal Entrust to Licensed Waste Disposal Company package_solid->final_disposal high_conc High Concentration (>1% w/v) or mixed with other hazardous chemicals liquid_waste->high_conc Evaluate Concentration low_conc Low Concentration (<1% w/v) and NOT mixed with other hazards liquid_waste->low_conc package_liquid Collect in a sealed, labeled 'Hazardous Waste' container. Do NOT drain dispose. high_conc->package_liquid check_local Consult Local EHS Regulations for Drain Disposal Permission low_conc->check_local package_liquid->final_disposal check_local->package_liquid Drain Disposal NOT Permitted neutralize If permitted, neutralize pH to 6-8. Flush with copious water. check_local->neutralize Drain Disposal Permitted triple_rinse Step 1: Triple-rinse with water. Collect rinsate as hazardous liquid waste. empty_container->triple_rinse deface_label Step 2: Completely deface or remove original label. triple_rinse->deface_label dispose_container Step 3: Dispose of container as general glass/plastic waste. deface_label->dispose_container

Caption: Decision workflow for proper disposal of D-Glutamine tert-Butyl Ester Hydrochloride waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling each waste stream. The central principle is to prevent environmental release and ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

This category includes expired or unwanted pure D-Glutamine tert-Butyl Ester Hydrochloride, as well as contaminated personal protective equipment (PPE) and lab materials like weighing papers or wipes.

  • Causality: Even if not officially listed as hazardous, solid chemical waste should not enter the general waste stream. The precautionary principle requires treating it as hazardous to prevent unforeseen environmental or safety issues.

  • Procedure:

    • Carefully sweep up any spilled solid material or collect the unwanted product.[2][5] Avoid generating dust.

    • Place the solid waste into a durable, leak-proof container with a secure lid. Plastic containers are often preferred for chemical waste.[6]

    • Affix a "Hazardous Waste" label to the container.[7]

    • Clearly write the full chemical name: "D-Glutamine tert-Butyl Ester Hydrochloride". List all components if it's a mixture.

    • Store the container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible materials like strong bases or oxidizing agents.[7][8]

    • Arrange for pickup and final disposal through your institution's EHS department or a licensed chemical waste contractor.[9][10]

Disposal of liquid waste requires careful consideration of concentration and local regulations. Drain disposal is generally discouraged and often prohibited.[11]

  • Causality (Chemical Deactivation): The tert-butyl ester linkage is susceptible to hydrolysis, breaking down the molecule into D-glutamine and tert-butanol. While tert-butyl esters are known to be relatively stable to basic conditions, they can be hydrolyzed under acidic conditions.[12][13] However, performing chemical deactivation in the lab is not recommended without a specific, validated protocol and EHS approval. The safer, universal approach is collection for professional disposal.

  • Procedure for ALL Aqueous Solutions:

    • Collect all aqueous waste containing D-Glutamine tert-Butyl Ester Hydrochloride in a dedicated, leak-proof waste container. Do not mix with other waste streams unless instructed by your EHS office.

    • Securely cap the container and ensure it is properly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.

    • Store in your laboratory's satellite accumulation area.

    • Contact EHS for waste pickup.

  • Note on Neutralization: While some institutional guidelines may permit the drain disposal of dilute, non-toxic salt solutions after neutralization, this should only be done with explicit permission from your EHS department.[8][14] If permitted, the acidic solution would be adjusted to a pH between 6 and 8 using a dilute base like sodium bicarbonate before flushing with at least 20 times its volume of water.

An "empty" container is never truly empty and can retain chemical residues. Proper decontamination is essential before disposal.[3]

  • Causality: Rinsing removes residual chemical that would otherwise classify the container as hazardous waste. Defacing the label prevents confusion and ensures the container is not mistaken for one still containing the chemical.

  • Procedure:

    • Triple-Rinse: Rinse the empty container with a suitable solvent (deionized water is appropriate for this compound) three times.

    • Collect Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous liquid waste, as described in Protocol 2.[11]

    • Deface Label: Completely remove, black out, or otherwise deface the original manufacturer's label.[3][11]

    • Final Disposal: Once rinsed and defaced, the container can be disposed of in the appropriate general waste stream (e.g., glass or plastic recycling).

Waste Minimization and Best Practices

Effective waste management begins with waste minimization. As professionals, we should integrate these practices into our experimental design.

  • Purchase Accordingly: Order only the quantity of chemical required for your experiments to avoid generating waste from expired stock.[3]

  • Maintain Inventory: Periodically review your chemical inventory to identify and dispose of unwanted or obsolete chemicals promptly.[3]

  • Accurate Preparation: Prepare solutions in the volumes needed for the experiment to avoid excess that requires disposal.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of D-Glutamine tert-Butyl Ester Hydrochloride, upholding their commitment to safety, scientific integrity, and environmental responsibility.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Retrieved from [Link]

  • Material Safety Data Sheet - L-Glutamine MSDS . Sciencelab.com. (2005). Retrieved from [Link]

  • Decontamination and Disposal . University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022). Retrieved from [Link]

  • Safety Data Sheet . Bio-Rad. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Retrieved from [Link]

  • Safety Data Sheet - L-Glutamine . DC Fine Chemicals. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Retrieved from [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them . National Institutes of Health (NIH). Retrieved from [Link]

  • Guidance on waste and recovered substances . European Chemicals Agency (ECHA). Retrieved from [Link]

  • Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether . Oxford Academic. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment . European Chemicals Agency (ECHA). Retrieved from [Link]

  • tert-Butyl Esters . Organic Chemistry Portal. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution . ARKAT USA, Inc. (2018). Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. Retrieved from [Link]

Sources

Personal protective equipment for handling D-Glutamine tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Substance: D-Glutamine tert-Butyl Ester Hydrochloride Class: Amino Acid Derivative / Peptide Synthesis Reagent Primary Hazard: Irritant (Skin, Eye, Respiratory) | Hygroscopic Solid

This guide defines the operational safety standards for handling D-Glutamine tert-Butyl Ester Hydrochloride. While often categorized as "low hazard" compared to pyrophorics or cytotoxins, this compound presents specific risks due to its hydrochloride salt form. Upon contact with mucous membranes (eyes, lungs) or perspiration, the salt dissociates, potentially creating an acidic micro-environment that causes irritation.

Furthermore, this protocol addresses Product Integrity . As a hygroscopic hydrochloride salt, this compound degrades rapidly upon exposure to ambient moisture. The PPE and handling protocols described below serve a dual purpose: protecting the scientist from irritation and protecting the reagent from hydrolysis.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific mechanisms of injury.

Hazard CategoryMechanism of ActionRisk Level
Inhalation Fine particulate dust inhalation. The HCl salt is water-soluble; upon contact with lung tissue, it dissolves, causing immediate irritation and coughing.Moderate (High during weighing)
Ocular Dust settling on the cornea. The salt creates a hypertonic, acidic localized solution, leading to redness and potential corneal abrasion.Moderate
Dermal Contact with moist skin (perspiration). Can cause contact dermatitis or sensitization over repeated exposures.Low
Stability Hygroscopic. Absorbs atmospheric water, leading to clumping and hydrolysis of the ester bond (loss of tert-butyl group).Critical (Economic/Experimental Risk)

Personal Protective Equipment (PPE) Specifications

Standard: Universal Precautions with Dust Control Enhancements.

The following PPE matrix is non-negotiable for all handling procedures involving the solid powder.

PPE Specification Matrix
Protection ZoneRequired EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) N95/P2 Respirator (Secondary)Primary: Engineering controls (hood) prevent dust dispersion. Secondary: If weighing outside a hood is unavoidable, an N95 mask is required to prevent inhalation of fine particulates. Surgical masks are insufficient for dust.
Ocular Chemical Safety Goggles Safety glasses with side shields are inadequate for fine powders, which can drift around lenses. Goggles provide a seal against airborne dust.
Dermal (Hand) Nitrile Gloves (Min 0.11mm thickness)Nitrile offers superior chemical resistance to organic esters compared to latex. Latex proteins can also cause allergic cross-sensitization.
Body Lab Coat (Cotton/Poly Blend)Must be buttoned to the neck to prevent dust accumulation on street clothes.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Engineering Controls
  • Humidity Control: Verify lab humidity is <50% if possible. High humidity accelerates degradation.

  • Airflow Check: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Mitigation: Use an ionizing bar or anti-static gun if available. Dry amino acid salts are prone to static charge, causing "jumping" powder that spreads contamination.

Phase 2: Weighing & Transfer (The Critical Zone)

This is the highest risk step for exposure.

  • Don PPE: Put on N95 mask (if hood sash is high), goggles, and gloves.

  • Transfer: Move the bulk container into the fume hood.

  • Open: Uncap the bottle inside the hood. Do not place the cap on the hood surface (contamination risk); hold it or place it on a clean Kimwipe.

  • Weigh:

    • Use a clean, dry spatula .

    • Transfer slowly to the weighing boat to minimize airborne dust.

    • Pro-Tip: If the powder is clumping, do not chip at it aggressively, as this flings particles. Gently break clumps by pressing.

  • Reseal: Immediately screw the cap back onto the bulk container tightly. Do not leave open while you dissolve the sample.

  • Wipe Down: Wipe the exterior of the bulk bottle and the balance area with a damp paper towel to remove invisible dust residues.

Phase 3: Solubilization
  • Add solvent (typically DMF, DCM, or Water) to the weighing vessel or flask.

  • Once dissolved, the inhalation hazard is effectively neutralized, and standard liquid handling precautions apply.

Emergency Response & First Aid

Self-Validating Loop: If these symptoms occur, your PPE or engineering controls failed.

  • Inhalation: If you taste a metallic/salty taste or cough, evacuate to fresh air. Rinse mouth with water.[1][2]

  • Eye Contact: Do not rub. Rubbing grinds the salt crystals into the cornea. Flush immediately at an eyewash station for 15 minutes.

  • Skin Contact: Wash with soap and copious water.[2] Remove contaminated clothing.[1][3]

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels (to dissolve/trap dust).

    • Scoop up damp material and place in a chemical waste bag.

    • Clean area with water.[2][3][4]

Disposal & Waste Management

Disposal must follow "Cradle-to-Grave" tracking.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical Waste (Solid)Collect in a dedicated solid waste container labeled "Organic Solids." Do not mix with oxidizers.[4]
Liquid Waste Organic Solvent WasteIf dissolved in organic solvents (DCM/DMF), dispose in halogenated or non-halogenated solvent streams accordingly.
Aqueous Waste Aqueous Chemical WasteIf dissolved in water/buffer, adjust pH to 6-8 if required by local EHS, then dispose in aqueous waste container.
Empty Containers Triple RinseTriple rinse with solvent/water. Deface label. Dispose of as regular trash (glass/plastic) only if allowed by local regulations.

Visualizing the Safety Workflow

The following diagram illustrates the hierarchy of controls and decision logic for handling this substance.

SafetyProtocol Start START: Task Assessment HazardCheck Check Hazards: 1. Inhalation (Dust) 2. Hygroscopic (Moisture) Start->HazardCheck PPE_Select Don PPE: Nitrile Gloves, Goggles, Lab Coat HazardCheck->PPE_Select Engineering Engineering Control: Is Fume Hood Available? PPE_Select->Engineering Hood_Yes Work inside Hood (Sash at proper height) Engineering->Hood_Yes Yes Hood_No REQUIREMENT: Wear N95/P2 Respirator Engineering->Hood_No No Weighing Weighing Procedure: Slow transfer, minimize static Hood_Yes->Weighing Hood_No->Weighing Cleanup Decontamination: Wet wipe surfaces Reseal container immediately Weighing->Cleanup Disposal Disposal: Solid Waste Stream Cleanup->Disposal

Figure 1: Decision logic for safe handling, emphasizing the necessity of respiratory protection if engineering controls (fume hood) are absent.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Amino Acid Esters. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.